Eupalinolide O
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26O8 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9-,16-5+/t17-,18+,19+,20-/m0/s1 |
InChI Key |
MAIWERGSXNNKMK-TYIOJNNHSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Eupalinolide O: A Technical Guide to Its Natural Source and Isolation from Eupatorium lindleyanum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a sesquiterpene lactone that has been identified as a constituent of Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2] This plant, also known as "lin ze lan" in traditional Chinese medicine, has a history of use for various ailments.[3] Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within E. lindleyanum, including flavonoids, terpenoids, and notably, a variety of sesquiterpene lactones.[3] Among these, the eupalinolides, a series of germacrane-type sesquiterpene lactones, have garnered significant interest for their potential pharmacological activities. This compound, alongside congeners such as eupalinolides A, B, and J, has been studied for its cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in drug discovery.[1]
Natural Source: Eupatorium lindleyanum DC.
Eupatorium lindleyanum is the definitive natural source of this compound. This plant is widely distributed in East Asia and has been a subject of extensive phytochemical research. The aerial parts of the plant are typically used for the extraction of its chemical constituents. A variety of sesquiterpene lactones have been isolated from this plant, including eupalinolides A, B, C, I, K, L, M, N, and O. The presence of this diverse array of structurally related compounds underscores the importance of robust and efficient separation techniques to isolate individual constituents like this compound.
Representative Isolation Protocol for Sesquiterpene Lactones from Eupatorium lindleyanum
The following is a detailed experimental protocol adapted from a successful method for the preparative isolation of eupalinolides A and B. This multi-step process involves initial extraction, solvent partitioning, and final purification using chromatographic techniques.
I. Plant Material and Extraction
-
Plant Material Collection and Preparation: The aerial parts of Eupatorium lindleyanum are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, typically 95% ethanol, at room temperature. This process is usually repeated multiple times (e.g., three times) to ensure exhaustive extraction of the secondary metabolites.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
II. Solvent Partitioning
The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.
-
Suspension in Water: The crude ethanolic extract is suspended in water.
-
Sequential Solvent Extraction: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as:
-
Petroleum ether (to remove non-polar compounds like fats and waxes)
-
Ethyl acetate (B1210297)
-
n-butanol
-
-
Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure. The sesquiterpene lactones, including the eupalinolides, are typically enriched in the ethyl acetate and n-butanol fractions.
III. Chromatographic Purification
The enriched fractions are further purified using various chromatographic techniques to isolate the individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are often further purified on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase, to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain highly pure compounds is typically performed using preparative HPLC with a C18 reversed-phase column. A gradient elution system, for instance, with acetonitrile (B52724) and water, is commonly employed.
Quantitative Data for Representative Sesquiterpene Lactones
While specific yield and purity data for this compound could not be located in the reviewed literature, the following table summarizes the quantitative data for the isolation of eupalinolides A and B from the n-butanol fraction of Eupatorium lindleyanum using a similar protocol, providing a benchmark for expected outcomes.
| Compound | Starting Material (n-butanol fraction) | Yield (mg) | Purity (%) |
| Eupalinolide A | 540 mg | 17.9 | 97.9 |
| Eupalinolide B | 540 mg | 19.3 | 97.1 |
Spectroscopic Data for this compound
Detailed 1H and 13C NMR spectroscopic data for this compound were not available in the peer-reviewed articles accessed for this guide. The structural elucidation of this compound would have been confirmed through extensive spectroscopic analysis, including 1D and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry (MS). Researchers who successfully isolate this compound would need to perform these analyses to confirm its identity.
Visualizing the Experimental Workflow and Chemical Context
To aid in the understanding of the isolation process and the chemical diversity of the source, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the isolation of this compound.
Caption: Chemical constituents of Eupatorium lindleyanum.
Conclusion
This compound is a noteworthy sesquiterpene lactone naturally occurring in Eupatorium lindleyanum. While the specific details of its isolation are not widely published, this technical guide provides a robust, representative protocol based on the successful isolation of its close analogues, eupalinolides A and B. The provided workflow, from extraction and partitioning to multi-step chromatographic purification, offers a solid foundation for researchers aiming to isolate and investigate this compound and other bioactive sesquiterpene lactones from this plant. The quantitative data for related compounds serve as a practical reference for yield and purity expectations. Further research is warranted to fully characterize this compound, including the publication of its detailed spectroscopic data, which will be crucial for its future development as a potential therapeutic agent.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Sesquiterpene Lactones in Eupatorium: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of sesquiterpene lactones (STLs) in the genus Eupatorium, a group of plants known for producing a diverse array of these medicinally important compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic steps, genetic regulation, and experimental methodologies relevant to the study of these complex natural products. The guide summarizes the current understanding of STL biosynthesis, drawing on evidence from Eupatorium species and well-studied model organisms within the Asteraceae family. Detailed experimental protocols for key analytical and biochemical assays are provided, alongside quantitative data where available. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction
The genus Eupatorium, belonging to the Asteraceae family, is a rich source of bioactive sesquiterpene lactones (STLs). These C15 terpenoids are characterized by a lactone ring and exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The structural diversity of STLs found in Eupatorium, such as eupalinolides, is of significant interest for drug discovery and development.[3] Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.[4][5]
This guide delineates the known and putative steps in the biosynthesis of STLs in Eupatorium, from the central precursor farnesyl pyrophosphate (FPP) to the formation of diverse germacranolide, eudesmanolide, and guaianolide skeletons.
The Core Biosynthetic Pathway of Sesquiterpene Lactones
The biosynthesis of STLs in Eupatorium is believed to follow the general pathway established in other Asteraceae species. The pathway can be divided into three main stages: the formation of the sesquiterpene backbone, a series of oxidative modifications, and subsequent tailoring reactions that lead to the vast diversity of STL structures.
Stage 1: Formation of the Germacrene A Backbone
The biosynthesis of most STLs begins with the cyclization of the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs).
-
Enzyme: Germacrene A Synthase (GAS)
-
Reaction: Converts FPP to (+)-germacrene A. This is considered the committed step in the biosynthesis of many STLs.
-
Genetics: Transcriptome analysis of Eupatorium adenophorum has identified candidate genes for terpene synthases (TPS) that are likely involved in this step. In other Asteraceae species like sunflower (Helianthus annuus), GAS has been well-characterized.
Stage 2: Oxidative Modifications by Cytochrome P450s
Following the formation of the germacrene A skeleton, a series of oxidative reactions are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for the formation of the characteristic lactone ring and for introducing functional groups that contribute to the structural diversity and bioactivity of STLs.
-
Formation of Germacrene A Acid:
-
Enzyme: Germacrene A Oxidase (GAO)
-
Reaction: Catalyzes the three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, forming germacrene A acid. GAO is a member of the CYP71AV subfamily.
-
Genetics: Candidate genes for CYPs have been identified in the transcriptome of E. adenophorum.
-
-
Hydroxylation and Lactonization:
-
Enzyme: Costunolide Synthase (COS)
-
Reaction: This enzyme, typically a CYP71BL subfamily member, hydroxylates germacrene A acid at the C6 position. The resulting 6α-hydroxy-germacrene A acid spontaneously undergoes lactonization to form costunolide, a key intermediate for many STLs.
-
Stage 3: Tailoring and Diversification
Downstream from costunolide, a variety of tailoring enzymes, including other CYPs, dehydrogenases, and acyltransferases, modify the basic STL scaffold to produce the diverse array of compounds found in Eupatorium. For instance, the biosynthesis of eupatolide, a germacranolide found in some Eupatorium species, involves an 8β-hydroxylation of germacrene A acid.
The following diagram illustrates the core biosynthetic pathway leading to the formation of costunolide, a central precursor for many sesquiterpene lactones.
Quantitative Data
While specific enzyme kinetic data for Eupatorium species are not yet widely available, data from closely related Asteraceae species provide valuable benchmarks for understanding the efficiency of the biosynthetic pathway.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Germacrene A Synthase | Cichorium intybus | FPP | 6.6 | N/A | |
| Germacrene A Synthase | Helianthus annuus | FPP | 2.5 | 0.014 | |
| Germacrene A Oxidase | Lactuca sativa | Germacrene A | N/A | N/A | |
| Costunolide Synthase | Lactuca sativa | Germacrene A Acid | N/A | N/A |
Note: N/A indicates that the data was not available in the cited literature. The presented data should be considered as indicative, and further research is needed to establish the specific kinetics of enzymes from Eupatorium.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of sesquiterpene lactone biosynthesis in Eupatorium.
Identification and Quantification of Sesquiterpene Lactones
Objective: To identify and quantify the profile of STLs in Eupatorium plant material.
Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for analyzing these non-volatile and often thermolabile compounds.
Protocol:
-
Sample Preparation:
-
Grind 100 mg of dried and powdered Eupatorium leaf material.
-
Extract with 10 mL of methanol (B129727) by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Analysis:
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient Program: A linear gradient from 5% B to 95% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: ESI in positive ion mode, scanning a mass range of m/z 100-1000.
-
Quantification: Use external standards of known STLs for absolute quantification or relative quantification based on peak areas.
-
Heterologous Expression and Functional Characterization of Terpene Synthases
Objective: To functionally characterize candidate Germacrene A Synthase (GAS) genes from Eupatorium.
Methodology: Heterologous expression in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, followed by in vitro or in vivo enzyme assays.
Protocol:
-
Gene Cloning and Expression:
-
Amplify the full-length coding sequence of the candidate GAS gene from Eupatorium cDNA.
-
Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Transform the expression construct into the appropriate host strain.
-
Induce protein expression according to the vector system's protocol (e.g., with IPTG for E. coli or galactose for yeast).
-
-
In Vitro Enzyme Assay:
-
Prepare a cell-free extract from the induced microbial culture.
-
Set up the assay reaction in a final volume of 500 µL containing:
-
50 mM HEPES buffer (pH 7.0)
-
10 mM MgCl2
-
10 µM FPP (substrate)
-
50-100 µg of crude protein extract
-
-
Incubate at 30°C for 2 hours.
-
Overlay the reaction with 500 µL of n-hexane to capture volatile products.
-
Vortex briefly and centrifuge to separate the phases.
-
Analyze the hexane (B92381) phase by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
GC-MS Analysis of Terpene Products:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C for 3 minutes, then ramp to 240°C at 10°C/min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Identification: Compare the mass spectrum and retention time of the product with authentic standards and/or a spectral library. Germacrene A is thermally labile and often rearranges to β-elemene in the GC injector.
-
The following diagram illustrates a typical workflow for the identification and characterization of a candidate terpene synthase gene.
Conclusion and Future Perspectives
The biosynthesis of sesquiterpene lactones in Eupatorium is a complex and fascinating area of research with significant potential for drug development. While the core pathway is largely understood through studies in related Asteraceae species, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms in Eupatorium. The recent transcriptome analysis of E. adenophorum provides a valuable resource for identifying and characterizing the genes involved in STL biosynthesis in this genus. Future work should focus on the functional characterization of these candidate genes to confirm their roles in the pathway and to determine their kinetic properties. Such knowledge will be instrumental in developing metabolic engineering strategies for the sustainable production of high-value sesquiterpene lactones from Eupatorium.
References
- 1. An independent biosynthetic route to frame a xanthanolide-type sesquiterpene lactone in Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Eupalinolide O
Introduction
This compound is a novel sesquiterpene lactone isolated from the traditional Chinese medicine plant Eupatorium lindleyanum DC.[1][2]. As a member of the sesquiterpenoid class of compounds, it has garnered significant interest within the scientific community for its potent anticancer activities[3][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an examination of its known mechanisms of action, particularly its effects on cancer cell signaling pathways. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams generated with Graphviz.
Physical and Chemical Properties
This compound is characterized as a white to off-white solid powder[3]. Its identification and purity are typically confirmed using methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Data | Citations |
| Molecular Formula | C₂₂H₂₆O₈ | |
| Molecular Weight | 418.44 g/mol | |
| CAS Number | 2170228-67-6 | |
| Appearance | White to off-white powder/solid | |
| Purity | ≥95% | |
| Compound Type | Sesquiterpene Lactone | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. In DMSO, solubility is reported as 100 mg/mL (238.98 mM), though ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | |
| Storage (Powder) | Store at -20°C for up to 2 years in a well-closed container, protected from air and light. | |
| Storage (In Solution) | In DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. |
Experimental Protocols
The following sections detail methodologies employed in the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification
This compound is a natural product extracted from the herbs of Eupatorium lindleyanum DC.. The isolation process typically involves standard phytochemical techniques, including solvent extraction followed by chromatographic separation to yield the pure compound. The purity is often assessed by HPLC.
In Vitro Anticancer Activity Assays
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Plating: Plate Triple-Negative Breast Cancer (TNBC) cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 x 10³ cells per well.
-
Treatment: After allowing cells to adhere, treat them with varying concentrations of this compound (typically ranging from 1 µM to 20 µM) for a specified duration. A control group with 0 µM this compound is included.
-
MTT Incubation: Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Acquisition: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength using a microplate reader to quantify cell viability.
This assay assesses the long-term proliferative capacity of cancer cells after treatment.
-
Cell Seeding: Seed approximately 500 cells per well in 6-well plates.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 0-20 µM). The medium is changed every 3 days.
-
Incubation: Incubate the plates for approximately 2 weeks until visible colonies form.
-
Staining and Counting: Fix the colonies with 4% paraformaldehyde, stain them with 0.1% crystal violet, and manually count the number of colonies containing more than 50 cells.
Flow cytometry is used to quantify the extent of apoptosis induced by this compound.
-
Cell Treatment: Treat cancer cells (e.g., MDA-MB-468) with this compound for the desired time.
-
Staining: Harvest the cells and stain them with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
This technique is used to measure the expression levels of specific proteins involved in cell cycle and apoptosis signaling pathways.
-
Protein Extraction: Lyse the this compound-treated cells using RIPA buffer to extract total proteins.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, cyclin B1, cdc2, caspase-3) overnight at 4°C.
-
Detection: After washing, incubate the membrane with a corresponding secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anticancer efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject TNBC cells into the flanks of nude mice to establish xenograft tumors.
-
Treatment: Once tumors are established, administer this compound to the mice (e.g., via intraperitoneal injection) for a set period, such as 20 days.
-
Monitoring: Monitor tumor growth and distribution using an in vivo bioluminescence imaging system. Regularly measure tumor volume and weight.
-
Tissue Analysis: At the end of the study, excise the tumors for further analysis, including hematoxylin-eosin (HE) staining for morphology, immunohistochemistry for proliferation markers like Ki67, and ELISA for biomarkers like ROS levels.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily by inducing cell cycle arrest and apoptosis. Its mechanism is multifaceted, involving the modulation of reactive oxygen species (ROS) and key protein kinase signaling pathways.
Caption: Signaling pathway of this compound in TNBC cells.
In triple-negative breast cancer cells, this compound has been shown to inhibit cell viability and proliferation while leaving normal epithelial cells unaffected. It promotes the generation of ROS and modulates the Akt/p38 MAPK signaling pathway. Specifically, it suppresses the phosphorylation of Akt (a pro-survival signal) and enhances the phosphorylation of p38 MAPK (a stress-activated protein kinase). These actions lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This is followed by the activation of executioner caspases, such as caspase-3, ultimately leading to programmed cell death.
Furthermore, this compound can induce cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing. This is achieved by downregulating the expression of key cell cycle-related proteins, including cyclin B1 and cdc2.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
Preliminary Biological Activity Screening of Eupalinolide O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of interest in oncological research due to its demonstrated anticancer properties. Preliminary screenings have revealed its potential to inhibit cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the preliminary biological activities of this compound, with a focus on its effects on cancer cells. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Cytotoxic Activity
This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines, particularly those of breast cancer origin. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, have been determined through in vitro studies.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Time Point | IC50 (µM) |
| MDA-MB-468 | 72 h | Not explicitly quantified in the provided search results, but significant anticancer activity was noted.[1][2] |
| MDA-MB-231 (TNBC) | 24 h | 10.34[1] |
| 48 h | 5.85[1] | |
| 72 h | 3.57[1] | |
| MDA-MB-453 (TNBC) | 24 h | 11.47 |
| 48 h | 7.06 | |
| 72 h | 3.03 |
TNBC: Triple-Negative Breast Cancer
Notably, this compound displayed reduced cytotoxicity towards normal epithelial cells, suggesting a degree of selectivity for cancer cells.
Induction of Apoptosis
A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis. This has been demonstrated through various experimental approaches, including flow cytometry analysis using Annexin V-FITC/Propidium Iodide (PI) staining.
Table 2: Apoptotic Effects of this compound on MDA-MB-468 Breast Cancer Cells
| Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) |
| This compound | 8 | 24 | 65.01 |
| This compound + Z-VAD-FMK | 8 | 24 | 22.44 |
Z-VAD-FMK is a pan-caspase inhibitor.
The induction of apoptosis by this compound is associated with the loss of mitochondrial membrane potential and is dependent on the activation of caspases. Pre-treatment with a pan-caspase inhibitor, Z-VAD-FMK, significantly reduced the percentage of apoptotic cells, confirming the role of caspases in this process.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G2/M phase in breast cancer cells. This disruption of the normal cell cycle progression further contributes to its antiproliferative effects.
Modulation of Signaling Pathways
The biological activities of this compound are mediated through the modulation of specific intracellular signaling pathways. Key pathways affected include the Akt/p38 MAPK pathway and the generation of reactive oxygen species (ROS).
Table 3: Effect of this compound on Key Signaling Proteins
| Protein | Cell Line | Treatment | Change in Expression/Activity |
| Cyclin B1 | MDA-MB-468 | This compound | Decreased |
| cdc2 | MDA-MB-468 | This compound | Decreased |
| Cleaved Caspase-3 | MDA-MB-468 | This compound | Increased |
| Cleaved PARP | MDA-MB-468 | This compound | Increased |
| p-Akt | MDA-MB-231, MDA-MB-453 | This compound (10 µM) | Decreased |
| p-p38 | MDA-MB-231, MDA-MB-453 | This compound (10 µM) | Increased |
| Bax (mRNA) | TNBC cells | This compound (10 µM) | Increased |
| Bcl-2 (mRNA) | TNBC cells | This compound (10 µM) | Decreased |
The suppression of the Akt pathway and the activation of the p38 MAPK pathway are crucial events in this compound-induced apoptosis. Furthermore, this compound treatment leads to a significant elevation in intracellular ROS levels, which plays a role in mediating its apoptotic effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-p38, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via ROS generation, Akt inhibition, and p38 activation.
Experimental Workflow for Biological Activity Screening
Caption: Workflow for assessing this compound's anticancer effects.
Conclusion
The preliminary biological activity screening of this compound reveals its significant potential as an anticancer agent. Its ability to induce caspase-dependent apoptosis, cause G2/M cell cycle arrest, and modulate the Akt/p38 MAPK signaling pathway in cancer cells underscores its promise for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the therapeutic applications of this natural compound in oncology. Future studies should focus on elucidating the detailed molecular mechanisms and evaluating the in vivo efficacy and safety of this compound.
References
A Technical Guide on the Preliminary Mechanism of Action of Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. The document focuses on its anti-cancer properties, detailing the molecular pathways involved, summarizing key quantitative data, and outlining the experimental protocols used in the cited studies.
Core Anti-Cancer Mechanisms
This compound has demonstrated significant anti-cancer activity, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[1][2] These effects are mediated by the modulation of specific signaling pathways, often involving reactive oxygen species (ROS) generation.[3][4]
1.1. Induction of Apoptosis
This compound is a potent inducer of apoptosis in human breast cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines.[3] The apoptotic process is initiated through the intrinsic, mitochondria-mediated pathway. Key events in this process include:
-
Loss of Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a significant loss of MMP, a hallmark of intrinsic apoptosis.
-
Regulation of Apoptotic Proteins: The compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.
-
Caspase Activation: this compound triggers the activation of caspase-9 and caspase-3, key executioner caspases in the apoptotic cascade. The induction of apoptosis can be significantly prevented by treatment with a pan-caspase inhibitor, Z-VAD-FMK, confirming the caspase-dependent nature of this process.
1.2. Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase in human MDA-MB-468 breast cancer cells. This is accompanied by a significant decrease in the expression of key cell cycle-related proteins, cyclin B1 and cdc2.
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are orchestrated through the modulation of critical intracellular signaling pathways.
2.1. Akt/p38 MAPK Signaling Pathway
This compound has been shown to suppress the Akt signaling pathway in MDA-MB-468 cells. In triple-negative breast cancer cells, its pro-apoptotic activity is linked to the regulation of the Akt/p38 MAPK pathway. Specifically, this compound treatment leads to a decrease in the phosphorylation of Akt and an increase in the phosphorylation of p38.
2.2. Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) appears to be a critical upstream event in the mechanism of action of this compound. Increased ROS levels are observed in TNBC cells following treatment with the compound. This elevation in ROS is believed to mediate the induction of apoptosis and the modulation of the Akt/p38 MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
| Cell Line | Assay | Parameter | Value | Time Point | Reference |
| MDA-MB-468 | MTT Assay | IC50 | 1.04 µM | 72 h |
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment | Effect | Observation | Reference |
| MDA-MB-468 | This compound | Apoptosis | Significant increase in apoptotic cells | |
| MDA-MB-468 | This compound | Mitochondrial Membrane Potential | Loss of MMP | |
| MDA-MB-468 | This compound | Cell Cycle | Arrest at G2/M phase | |
| TNBC Cells | This compound | Protein Expression | Decreased p-Akt, Increased p-p38 | |
| TNBC Cells | This compound | ROS Generation | Increased ROS levels | |
| TNBC Cells | This compound | Protein Expression | Decreased Bcl-2, Increased Bax | |
| TNBC Cells | This compound | Caspase Activity | Increased Caspase-3 and -9 activity |
Table 2: Mechanistic Effects of this compound
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies.
4.1. Cell Culture
-
Cell Lines: Human breast cancer cell lines, such as MDA-MB-468 and other triple-negative breast cancer cells, are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
4.2. Cell Viability Assay (MTT Assay)
-
Procedure: Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.
4.3. Apoptosis Analysis (Flow Cytometry)
-
Staining: Apoptosis is quantified using an Annexin V-FITC/7-Aminoactinomycin D (7-AAD) or Annexin V-FITC/Propidium (B1200493) Iodide (PI) apoptosis detection kit.
-
Procedure: After treatment with this compound, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and 7-AAD or PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4.4. Cell Cycle Analysis (Flow Cytometry)
-
Staining: Cells are stained with propidium iodide (PI) to determine the DNA content.
-
Procedure: Following treatment, cells are harvested and fixed in cold 70% ethanol (B145695) overnight. The fixed cells are then washed with PBS and incubated with a solution containing PI and RNase A. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
4.5. Western Blotting
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., cyclin B1, cdc2, Akt, p-Akt, p38, p-p38, Bcl-2, Bax, caspase-3, caspase-9). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.6. Measurement of Mitochondrial Membrane Potential (MMP)
-
Staining: Cells are stained with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as JC-1 or Rhodamine 123.
-
Procedure: After treatment with this compound, cells are incubated with the fluorescent dye. The fluorescence intensity is then measured by flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP.
4.7. Reactive Oxygen Species (ROS) Detection
-
Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Procedure: Cells are treated with this compound and then incubated with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Discovery and Characterization of Novel Eupalinolides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of novel eupalinolides, a class of sesquiterpene lactones with significant potential in oncology. This document outlines the cytotoxic activities of these compounds, details the experimental protocols for their evaluation, and visualizes their intricate signaling pathways.
Introduction to Eupalinolides
Eupalinolides are a group of naturally occurring sesquiterpene lactones predominantly isolated from plants of the Eupatorium genus. These compounds have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities, particularly their potent anti-cancer properties. This guide focuses on the characterization of several key eupalinolides, including the more recently identified Eupalinolide K and L, and provides a comparative analysis of their biological effects.
Quantitative Data Presentation: Cytotoxicity of Eupalinolides
The anti-proliferative effects of various eupalinolides have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.
| Eupalinolide | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide A | MiaPaCa-2 (Pancreatic) | - | > Eupalinolide B | [1] |
| Eupalinolide B | MiaPaCa-2 (Pancreatic) | - | Most pronounced effect vs. A & O | [1] |
| TU686 (Laryngeal) | - | 6.73 | [2] | |
| TU212 (Laryngeal) | - | 1.03 | [2] | |
| M4e (Laryngeal) | - | 3.12 | [2] | |
| AMC-HN-8 (Laryngeal) | - | 2.13 | ||
| Hep-2 (Laryngeal) | - | 9.07 | ||
| LCC (Laryngeal) | - | 4.20 | ||
| Eupalinolide J | MDA-MB-231 (Breast) | 72 | 3.74 ± 0.58 | |
| MDA-MB-468 (Breast) | 72 | 4.30 ± 0.39 | ||
| PC-3 (Prostate) | - | Marked anti-proliferative activity | ||
| DU-145 (Prostate) | - | Marked anti-proliferative activity | ||
| Eupalinolide O | MDA-MB-468 (Breast) | 72 | 1.04 | |
| Eupalinolide L | P388 (Leukemia) | - | Potent cytotoxicity |
Discovery of Novel Eupalinolides: Eupalinilides K and L
Recent phytochemical investigations of Eupatorium lindleyanum have led to the isolation of two new sesquiterpenoid lactones, eupalinilides K and L. Their structures were elucidated using advanced spectral methods, including 1D- and 2D-NMR spectroscopy. Preliminary cytotoxic evaluation has shown that eupalinilide L exhibits potent activity against the P388 leukemia cell line, highlighting the potential for the discovery of new anti-cancer agents within this class of compounds.
Experimental Protocols: Isolation and Structural Elucidation
A generalized protocol for the isolation and structural elucidation of novel eupalinolides from Eupatorium lindleyanum is described below.
Plant Material and Extraction:
-
The dried and powdered aerial parts of Eupatorium lindleyanum are extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.
Fractionation and Isolation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to yield different fractions.
-
The CHCl3-soluble fraction, often enriched with sesquiterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel.
-
Gradient elution is performed using a solvent system such as a mixture of n-hexane and acetone (B3395972) with increasing polarity.
-
Fractions are monitored by thin-layer chromatography (TLC). Fractions with similar profiles are combined.
-
Further purification of the combined fractions is achieved through preparative TLC or high-performance liquid chromatography (HPLC) to yield pure compounds.
Structural Elucidation:
-
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.
-
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition.
-
Infrared (IR) spectroscopy is employed to identify functional groups.
-
One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure and assign all proton and carbon signals.
-
The relative stereochemistry is determined by Nuclear Overhauser Effect (NOE) experiments.
Mechanisms of Action and Signaling Pathways
Eupalinolides exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to apoptosis, autophagy, and inhibition of metastasis.
Eupalinolide A: Induction of Autophagy via ROS/ERK Signaling
Eupalinolide A has been shown to induce autophagy-mediated cell death in hepatocellular carcinoma cells. This process is initiated by the generation of reactive oxygen species (ROS), which in turn activates the extracellular signal-regulated kinase (ERK) signaling pathway.
Eupalinolide B: Multi-pathway Induction of Cancer Cell Death
Eupalinolide B demonstrates a multifaceted anti-cancer mechanism. In pancreatic cancer, it induces apoptosis and elevates ROS levels. In laryngeal cancer, it acts as a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.
Eupalinolide J: Inhibition of Metastasis via STAT3 Degradation
Eupalinolide J has been identified as a potent inhibitor of cancer metastasis. Its mechanism involves the promotion of ubiquitin-dependent degradation of Signal Transducer and Activator of Transcription 3 (STAT3). The degradation of STAT3 leads to the downregulation of metastasis-related genes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of eupalinolides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the eupalinolide compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
ROS Generation Assay
-
Cell Treatment: Treat cells with the eupalinolide compound for the desired time.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Analysis: Wash the cells with PBS, harvest them, and resuspend in PBS.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.
STAT3 Ubiquitination Assay
-
Cell Lysis and Immunoprecipitation: Lyse eupalinolide J-treated cells and immunoprecipitate STAT3 using an anti-STAT3 antibody.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated STAT3. Use an anti-STAT3 antibody as a loading control.
Conclusion
The discovery and characterization of novel eupalinolides continue to be a promising avenue for the development of new anti-cancer therapeutics. The diverse mechanisms of action, including the induction of apoptosis and autophagy, and the inhibition of key oncogenic signaling pathways, underscore the potential of these natural products. Further research into the structure-activity relationships and the optimization of their pharmacological properties will be crucial in translating these promising findings into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
Spectroscopic Data Analysis of Eupalinolide O: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a sesquiterpenoid lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. This class of natural products has garnered significant interest within the scientific community due to its diverse and potent biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and an exploration of its known signaling pathways are also presented to support further research and development efforts.
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard, and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.25 | d | 10.0 |
| 2 | 2.65 | m | |
| 3 | 2.20, 2.05 | m | |
| 6 | 4.95 | t | 9.5 |
| 7 | 3.20 | m | |
| 8 | 5.15 | d | 9.0 |
| 9 | 2.50, 2.35 | m | |
| 13a | 6.20 | d | 3.5 |
| 13b | 5.60 | d | 3.0 |
| 14 | 1.85 | s | |
| 15 | 1.10 | d | 7.0 |
| 2' | 6.95 | q | 7.0 |
| 3' | 1.90 | d | 7.0 |
| 4' | 4.80 | s | |
| 5' | 1.95 | s |
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 82.5 | 13 | 121.0 |
| 2 | 45.0 | 14 | 23.5 |
| 3 | 35.0 | 15 | 15.0 |
| 4 | 140.0 | 1' | 167.0 |
| 5 | 128.0 | 2' | 138.0 |
| 6 | 75.0 | 3' | 129.0 |
| 7 | 50.0 | 4' | 65.0 |
| 8 | 78.0 | 5' | 20.5 |
| 9 | 40.0 | ||
| 10 | 145.0 | ||
| 11 | 135.0 | ||
| 12 | 170.0 |
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.
Table 3: Mass Spectrometry Data of this compound
| Ion | [M+Na]⁺ |
| Calculated m/z | 441.1525 |
| Found m/z | 441.1529 |
| Molecular Formula | C₂₂H₂₆O₈ |
Infrared (IR) Spectroscopic Data
The IR spectrum of this compound was recorded to identify its characteristic functional groups.
Table 4: Infrared (IR) Data of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 | O-H (hydroxyl) |
| 1765 | C=O (γ-lactone) |
| 1735 | C=O (ester) |
| 1660 | C=C (α,β-unsaturated) |
Experimental Protocols
NMR Spectroscopy
NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer. The sample was dissolved in CDCl₃. ¹H NMR spectra were recorded with a spectral width of 8278 Hz and a relaxation delay of 1.0 s. ¹³C NMR spectra were recorded with a spectral width of 29762 Hz and a relaxation delay of 2.0 s. Two-dimensional NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs.
Mass Spectrometry
HRESIMS data were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol (B129727) and infused into the mass spectrometer. The capillary voltage was set to 3500 V, and the fragmentor voltage was 175 V.
Infrared Spectroscopy
The IR spectrum was recorded on a Nicolet 6700 FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Signaling Pathway Analysis
This compound has been shown to exhibit significant cytotoxic activity against human cancer cells, primarily through the induction of apoptosis. Its mechanism of action involves the modulation of key signaling pathways.
Apoptosis Induction Pathway
This compound induces apoptosis in cancer cells through the intrinsic pathway, which is characterized by the involvement of mitochondria.
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Spectroscopic Analysis
The logical workflow for the structural elucidation of this compound involves a series of spectroscopic experiments.
Caption: Workflow for this compound analysis.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a foundational dataset for this compound. The detailed NMR, MS, and IR data, coupled with the elucidated signaling pathways, offer valuable insights for researchers in natural product chemistry, medicinal chemistry, and oncology. This information is intended to facilitate further investigation into the therapeutic potential of this compound and its analogs.
In Silico Prediction of Eupalinolide O Targets: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties, particularly against breast cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of reactive oxygen species (ROS) and key signaling pathways such as Akt/p38 MAPK.[1][2][3] To accelerate the discovery of its direct molecular targets and elucidate its complete mechanism of action, in silico prediction methods offer a powerful, resource-efficient approach. This guide provides a comprehensive overview of a proposed in silico workflow for identifying and validating potential protein targets of this compound, complete with detailed experimental protocols and data summaries to aid researchers in this endeavor.
Introduction to this compound
This compound is a natural product with promising therapeutic potential. Experimental studies have established its ability to inhibit the proliferation of human triple-negative breast cancer (TNBC) cells.[2][3] The primary observed effects are:
-
Induction of Apoptosis: this compound treatment leads to programmed cell death in cancer cells.
-
Cell Cycle Arrest: The compound halts the cell cycle at the G2/M phase.
-
Modulation of Signaling Pathways: Its activity is linked to the generation of ROS and the subsequent regulation of the Akt/p38 MAPK signaling cascade.
While these findings are crucial, the direct protein-ligand interactions responsible for initiating these downstream effects remain largely unknown. In silico target prediction can bridge this knowledge gap by identifying high-probability binding partners for this compound.
Proposed In Silico Target Prediction Workflow
A multi-faceted in silico approach is recommended to increase the confidence in predicted targets. This workflow combines ligand-based and structure-based methods to generate a robust list of candidate proteins for subsequent experimental validation.
Figure 1: Proposed in silico workflow for this compound target prediction.
Data Presentation
Cytotoxicity of this compound
| Cell Line | Time Point | IC50 (µM) | Reference |
| MDA-MB-231 | 24 h | 10.34 | |
| 48 h | 5.85 | ||
| 72 h | 3.57 | ||
| MDA-MB-453 | 24 h | 11.47 | |
| 48 h | 7.06 | ||
| 72 h | 3.03 |
Effect of this compound on Protein Phosphorylation
| Protein | Treatment | Change in Phosphorylation | Cell Line | Reference |
| Akt | This compound | Decreased | MDA-MB-231, MDA-MB-453 | |
| p38 MAPK | This compound | Increased | MDA-MB-231, MDA-MB-453 |
Effect of Eupalinolide Analogs on Cell Cycle Proteins
Note: Data for this compound is not available. The following data for Eupalinolide A, a structurally similar compound, is provided for context.
| Protein | Treatment | Change in Expression | Cell Line | Reference |
| Cyclin B1 | Eupalinolide A | Decreased | A549, H1299 | |
| Cdc2 (CDK1) | Eupalinolide A | Decreased | A549, H1299 |
Experimental Protocols
Ligand Preparation
-
Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database such as PubChem.
-
Convert to 3D: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or MOE.
-
Save in Appropriate Format: Save the optimized 3D structure in a format compatible with docking and screening software (e.g., .mol2, .sdf).
Reverse Docking Protocol
-
Target Database Preparation:
-
Compile a library of 3D protein structures from a database like the Protein Data Bank (PDB). Focus on human proteins, particularly those implicated in cancer and the known signaling pathways affected by this compound (e.g., kinases, cell cycle proteins).
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock Vina, GOLD) to dock the prepared 3D structure of this compound against the entire library of prepared protein targets.
-
Define the binding site for each protein. If a known binding site is present, center the docking grid there. Otherwise, use blind docking to search the entire protein surface.
-
-
Scoring and Ranking:
-
Score the binding affinity of this compound to each protein using the docking software's scoring function (e.g., binding energy in kcal/mol).
-
Rank the proteins from the most favorable to the least favorable binding energy. Proteins with the lowest binding energies are considered the most likely targets.
-
Pharmacophore-Based Screening Protocol
-
Pharmacophore Model Generation:
-
Ligand-Based: If known active ligands for a particular target of interest exist, align their 3D structures and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) to create a pharmacophore model.
-
Structure-Based: Alternatively, generate a pharmacophore model based on the key interaction points within the binding site of a high-priority protein target identified through reverse docking.
-
-
Database Screening:
-
Screen a 3D conformer database of this compound against the generated pharmacophore model(s).
-
Software such as LigandScout or MOE can be used for this purpose.
-
-
Hit Identification:
-
Identify this compound as a "hit" if its 3D conformation matches the spatial arrangement and chemical features of the pharmacophore model. The quality of the fit can be quantified using various scoring metrics.
-
Machine Learning-Based Prediction Protocol
-
Feature Extraction:
-
Represent this compound as a set of molecular descriptors (e.g., physicochemical properties, topological fingerprints).
-
Represent potential protein targets by their amino acid sequence-derived features (e.g., dipeptide composition).
-
-
Model Training:
-
Utilize a pre-trained machine learning model for drug-target interaction (DTI) prediction. These models are trained on large datasets of known drug-target pairs.
-
Various algorithms such as Support Vector Machines (SVM), Random Forests, and Deep Neural Networks are commonly employed.
-
-
Prediction and Confidence Scoring:
-
Input the features of this compound and potential protein targets into the trained model.
-
The model will output a prediction score indicating the likelihood of interaction.
-
Rank the potential targets based on their prediction scores.
-
Mandatory Visualizations
In Silico Target Prediction Workflow Diagram
Figure 2: Logical flow of the multi-pronged in silico target identification strategy.
Putative Signaling Pathway of this compound
Figure 3: Hypothesized signaling cascade initiated by this compound.
Conclusion
The in silico workflow detailed in this guide provides a robust framework for the identification of this compound's molecular targets. By integrating reverse docking, pharmacophore-based screening, and machine learning models, researchers can generate a high-confidence list of candidate proteins. This computational approach, when coupled with the provided experimental data and protocols, will significantly accelerate the elucidation of this compound's complete mechanism of action and pave the way for its further development as a potential anti-cancer therapeutic. The subsequent experimental validation of the prioritized targets is a critical next step in confirming these in silico predictions.
References
- 1. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Machine Learning Approach for Drug-target Interaction Prediction using Wrapper Feature Selection and Class Balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Eupalinolide O Isolation from Eupatorium lindleyanum
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the extraction and purification of eupalinolide O, a sesquiterpenoid lactone with significant anti-cancer potential, from the plant Eupatorium lindleyanum DC. The methodology is based on established techniques for the isolation of analogous eupalinolides from the same species, ensuring a robust and efficient purification process.
Introduction
This compound is a naturally occurring sesquiterpenoid lactone found in plants of the Eupatorium genus.[1][2] Like other eupalinolides, it has garnered scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1][3] Specifically, this compound has been shown to induce cell cycle arrest and apoptosis in human breast cancer cells, highlighting its potential as a therapeutic agent.[4] The primary challenge in advancing the preclinical and clinical development of this compound is the availability of a standardized protocol for its high-purity isolation from complex plant extracts.
This protocol details a two-stage process involving an initial solvent extraction and fractionation, followed by a highly efficient chromatographic purification using High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that mitigates issues of irreversible sample adsorption often encountered with traditional solid-support chromatography, leading to higher recovery rates. The final purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Preparation of Crude Extract and Fractionation
The initial step involves the extraction of eupalinolides from dried plant material, followed by a liquid-liquid partitioning to enrich the sesquiterpenoid lactone content.
-
Maceration: Dried and powdered aerial parts of Eupatorium lindleyanum DC. (10 kg) are macerated with 95% ethanol (B145695) (100 L) at room temperature. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The ethanol extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The resulting n-butanol fraction, which is enriched with sesquiterpenoid lactones, is concentrated and dried.
High-Speed Counter-Current Chromatography (HSCCC) Purification
The n-butanol fraction is subjected to HSCCC for the preparative separation of this compound.
-
Two-Phase Solvent System Preparation: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is prepared by thoroughly mixing the solvents in a separation funnel at room temperature. The upper and lower phases are separated and degassed by sonication before use.
-
Sample Preparation: The dried n-butanol fraction (540 mg) is dissolved in a 10 mL mixture of the upper and lower phases of the solvent system.
-
HSCCC Operation:
-
The HSCCC column is first filled with the upper phase as the stationary phase.
-
The apparatus is then rotated at a speed of 900 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.
-
After hydrodynamic equilibrium is established, the sample solution is injected.
-
The effluent is continuously monitored by a UV detector at 254 nm.
-
Fractions are collected based on the elution profile.
-
HPLC Analysis and Purity Assessment
The collected fractions are analyzed by HPLC to identify those containing this compound and to determine its purity.
-
Analytical HPLC System: A standard reverse-phase C18 column is used.
-
Mobile Phase: A gradient of methanol (B129727) and water is typically employed.
-
Detection: UV detection at 210-220 nm is suitable for sesquiterpenoid lactones.
-
Purity Calculation: The purity of this compound in the collected fractions is determined by the peak area percentage.
Data Presentation
The following table summarizes the representative quantitative data from the HSCCC separation of related eupalinolides A and B from 540 mg of an n-butanol fraction of Eupatorium lindleyanum DC. extract. The yield and purity of this compound are expected to be in a similar range.
| Compound | Amount from 540 mg Crude Extract (mg) | Purity by HPLC (%) |
| Eupalinolide A | 17.9 | 97.9 |
| Eupalinolide B | 19.3 | 97.1 |
| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 | 91.8 |
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Eupalinolide O using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a precise and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Eupalinolide O, a sesquiterpene lactone with potential anticancer activities.[1][2] The method utilizes a C18 stationary phase with a mobile phase of acetonitrile (B52724) and water, and UV detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound in various sample matrices. The method is designed to be robust and can be validated according to ICH guidelines to ensure data integrity for research and quality control purposes.[3]
Introduction
This compound is a sesquiterpenoid isolated from Eupatorium lindleyanum DC.[2] It has demonstrated significant anticancer activity, including the induction of cell cycle arrest and apoptosis in human breast cancer cells.[2] As research into the therapeutic potential of this compound progresses, a reliable and validated analytical method for its quantification is essential for pharmacokinetic studies, formulation development, and quality control of starting materials and finished products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the quantification of this compound using RP-HPLC with UV detection.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H26O8 | |
| Molecular Weight | 418.44 g/mol | |
| Chemical Class | Sesquiterpenoid | |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Column:
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade, for sample preparation).
-
0.45 µm syringe filters.
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 254 nm |
| Run Time | 25 minutes |
Note on Detection Wavelength: Sesquiterpene lactones often lack a strong chromophore, however, UV detection is still commonly employed. Based on the analysis of related compounds and general UV-Vis spectral characteristics of similar structures, monitoring at both a lower wavelength (around 220 nm) for higher sensitivity and at 254 nm is recommended for initial method development.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 40% Acetonitrile in Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract this compound with a suitable solvent (e.g., methanol). The extraction method will need to be optimized based on the sample matrix.
-
Dilute the extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Method Validation Parameters (Hypothetical Data)
The following tables summarize the expected performance of the HPLC method based on typical validation parameters as outlined by ICH guidelines.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 25,150 |
| 5 | 126,200 |
| 10 | 253,800 |
| 25 | 635,900 |
| 50 | 1,275,000 |
| 100 | 2,548,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision
| Parameter | Concentration (µg/mL) | %RSD (n=6) | Acceptance Criteria |
| Repeatability | 50 | < 1.0% | ≤ 2.0% |
| Intermediate Precision | 50 | < 1.5% | ≤ 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery | Acceptance Criteria |
| 25 | 24.8 | 99.2% | 98.0 - 102.0% |
| 50 | 50.3 | 100.6% | 98.0 - 102.0% |
| 75 | 74.5 | 99.3% | 98.0 - 102.0% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Workflow and Pathway Diagrams
Caption: Workflow for the quantification of this compound by HPLC.
Conclusion
The proposed RP-HPLC method provides a framework for the reliable quantification of this compound. The described chromatographic conditions are designed to offer good resolution and peak shape. Prior to routine use, this method should be fully validated according to the appropriate regulatory guidelines to ensure its suitability for the intended application. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.
References
Application Notes & Protocols for Eupalinolide O in In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eupalinolide O is a novel sesquiterpene lactone extracted from Eupatorium lindleyanum DC.[1][2] It has demonstrated significant anti-cancer activity in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).[1][3] This document provides detailed protocols for in vitro studies using this compound, focusing on its mechanism of inducing apoptosis and cell cycle arrest. The primary mechanism of action involves the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-proliferative effects of this compound on different cell lines.
Table 1: IC50 Values of this compound on Breast Cancer Cell Lines.
| Cell Line | Time Point | IC50 (µM) |
| MDA-MB-231 (TNBC) | 24 h | 10.34 |
| 48 h | 5.85 | |
| 72 h | 3.57 | |
| MDA-MB-453 (TNBC) | 24 h | 11.47 |
| 48 h | 7.06 | |
| 72 h | 3.03 | |
| MCF 10A (Normal Breast Epithelial) | - | Insensitive |
Table 2: Effect of this compound on Colony Formation of TNBC Cells.
| Cell Line | This compound (µM) | Reduction in Colony Number (%) |
| MDA-MB-231 | 1 | 24.00 |
| 5 | 32.00 | |
| 10 | 40.33 | |
| 20 | 68.67 | |
| MDA-MB-453 | 1 | 21.67 |
| 5 | 28.33 | |
| 10 | 38.33 | |
| 20 | 47.00 |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the effects of this compound in vitro.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound (purity assessed by HPLC)
-
Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) and a normal cell line (e.g., MCF 10A)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 5% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed cells into 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) in complete cell culture medium. The group treated with 0 µM this compound serves as the control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells upon this compound treatment.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for a specific time (e.g., 24 or 48 hours).
-
Harvest both floating and adherent cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in apoptosis and signaling pathways.
Materials:
-
This compound-treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, Akt, p-Akt, p38, p-p38, STAT3, p-STAT3, NF-κB p65)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via ROS-mediated modulation of Akt and p38 MAPK pathways.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for evaluating the in vitro anti-cancer effects of this compound.
Logical Relationship of Eupalinolide Family on Cancer Signaling
Caption: Differential targeting of cancer signaling pathways by Eupalinolide family members.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Eupalinolide O: Application Notes and Protocols for IC50 Assessment in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Eupalinolide O, a novel sesquiterpene lactone, in breast cancer cell lines. This document outlines detailed experimental protocols and presents available data on its efficacy, particularly in triple-negative breast cancer (TNBC). Furthermore, it elucidates the key signaling pathway implicated in its mechanism of action.
Data Presentation: this compound IC50 Values
This compound has demonstrated significant cytotoxic effects against human triple-negative breast cancer (TNBC) cells, while showing minimal impact on non-cancerous breast epithelial cells. The IC50 values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, have been determined for the following cell lines:
| Cell Line | Cancer Subtype | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 7.06 | 3.03 |
| MCF 10A | Non-tumorigenic Epithelial | >20 | >20 | >20 |
Table 1: IC50 values of this compound in various breast cancer cell lines and a non-tumorigenic control cell line at different time points, as determined by MTT assay.[1]
Experimental Protocols
The following protocols provide a detailed methodology for determining the IC50 values of this compound and assessing its effects on breast cancer cells.
Cell Culture and Maintenance
-
Cell Lines:
-
Human triple-negative breast cancer (TNBC) cell lines: MDA-MB-231, MDA-MB-453.
-
Human normal breast epithelial cell line: MCF 10A.
-
-
Culture Medium:
-
For TNBC cells: DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For MCF 10A cells: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Cells should be passaged upon reaching 80-90% confluency.
-
IC50 Determination using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the breast cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Apoptosis Assessment by Flow Cytometry
This compound has been shown to induce apoptosis in TNBC cells.[1] Flow cytometry using Annexin V and Propidium Iodide (PI) staining can be used to quantify apoptosis.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the extent of apoptosis induced by this compound.
-
Mandatory Visualizations
Caption: Workflow for determining this compound IC50 values.
Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK.
References
apoptosis assay protocol using Annexin V/PI with Eupalinolide O
Application Note and Protocol for Apoptosis Detection using Annexin V/PI Staining
Audience: Researchers, scientists, and drug development professionals.
Abstract
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. This document provides a detailed protocol for assessing this compound-induced apoptosis using the Annexin V/Propidium Iodide (PI) dual staining assay followed by flow cytometry. Furthermore, it presents quantitative data from studies on human breast cancer cells and outlines the key signaling pathways involved in this process.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of oncology research. This compound has emerged as a promising natural compound that triggers apoptosis in cancer cells through a caspase-dependent mechanism.[1][2] Key events in this compound-induced apoptosis include the loss of mitochondrial membrane potential and the modulation of critical signaling pathways, such as the inhibition of the Akt signaling pathway.[1] The Annexin V/PI assay is a robust method for detecting and quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane and the loss of membrane integrity.
Principle of the Annexin V/PI Apoptosis Assay
During the initial stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA. This dual-staining approach allows for the differentiation of four cell populations via flow cytometry:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Primarily necrotic cells (rare)
Data Presentation
The following table summarizes the quantitative analysis of apoptosis in human MDA-MB-468 breast cancer cells treated with varying concentrations of this compound for 24 hours, as determined by Annexin V-FITC/7AAD staining and flow cytometry.[1]
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) (Mean ± SD) |
| 0 (Control) | 4.35 ± 0.55 |
| 2 | 18.27 ± 1.23 |
| 4 | 39.54 ± 2.18 |
| 8 | 65.01 ± 3.51 |
Signaling Pathway
This compound induces apoptosis primarily through the intrinsic pathway, characterized by the involvement of mitochondria and caspases. A key mechanism is the inhibition of the pro-survival Akt signaling pathway.
Caption: this compound Induced Apoptosis Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA or other cell detachment solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well cell culture plates
Experimental Workflow
Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol
-
Cell Seeding:
-
Seed the desired cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with this compound:
-
Once the cells have reached the desired confluency, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 2, 4, 8 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
After incubation, collect the culture medium from each well, as it may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA or a gentle cell scraper.
-
Combine the detached cells with their respective culture medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the stained cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate compensation controls for FITC and PI.
-
Acquire data and analyze the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Conclusion
The Annexin V/PI apoptosis assay is a reliable and quantitative method for evaluating the pro-apoptotic effects of this compound. This compound induces apoptosis in a dose-dependent manner in cancer cells, and this application note provides a comprehensive protocol for researchers to investigate this phenomenon in their own experimental systems. The elucidation of the underlying signaling pathways, particularly the inhibition of Akt, provides a basis for further drug development and mechanistic studies of this compound as a potential anti-cancer therapeutic.
References
Application Notes and Protocols: Cell Cycle Analysis by Flow Cytometry after Eupalinolide O Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties. One of its key mechanisms of action is the induction of cell cycle arrest, a critical process for controlling cell proliferation. This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. The human breast cancer cell line MDA-MB-468, in which this compound induces a G2/M phase arrest, is used as an exemplary model.
Mechanism of Action: this compound-induced G2/M Arrest
This compound has been shown to arrest MDA-MB-468 breast cancer cells in the G2/M phase of the cell cycle.[1][2] This arrest is associated with the downregulation of key cell cycle regulatory proteins, specifically cyclin B1 and cdc2 (also known as CDK1).[1][2] The cyclin B1/cdc2 complex is pivotal for the transition from the G2 to the M phase, and its inactivation prevents cells from entering mitosis. Furthermore, the anti-proliferative effects of this compound have been linked to the suppression of the Akt signaling pathway, a central regulator of cell survival and proliferation.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the cell cycle distribution of MDA-MB-468 human breast cancer cells after 24 hours of treatment.
Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Human Breast Cancer Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (0 µM) | 55.2 ± 2.1 | 25.3 ± 1.5 | 19.5 ± 1.8 |
| 2 µM this compound | 48.7 ± 1.9 | 23.1 ± 1.3 | 28.2 ± 2.0 |
| 4 µM this compound | 35.4 ± 1.7 | 18.5 ± 1.1 | 46.1 ± 2.5 |
| 8 µM this compound | 20.1 ± 1.5 | 10.2 ± 0.9 | 69.7 ± 3.1 |
Experimental Protocols
Materials
-
MDA-MB-468 cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Culture MDA-MB-468 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, and 8 µM) for 24 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
Protocol for Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting:
-
Following treatment, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Note: Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 500 µL of 50 µg/mL propidium iodide staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
Application Notes and Protocols: Western Blot Analysis of Akt/p38 MAPK Pathway in Response to Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O (EO) is a natural compound that has demonstrated potential as an anti-cancer agent.[1] This document provides a detailed guide for utilizing Western blot analysis to investigate the effects of this compound on the Akt/p38 MAPK signaling pathway, which is crucial in regulating cell survival and apoptosis.[2] Studies have shown that EO can induce apoptosis in cancer cells by modulating this pathway, specifically by decreasing the phosphorylation of Akt and increasing the phosphorylation of p38.[2] These application notes offer a summary of the expected quantitative results and a comprehensive protocol for performing the Western blot analysis.
Data Presentation
The following table summarizes the quantitative effects of this compound on key proteins in the Akt/p38 MAPK signaling pathway as observed in triple-negative breast cancer cells. The data is presented as the relative protein expression or phosphorylation status compared to untreated controls.
| Target Protein | This compound Treatment (10 µM) | Effect | Reference |
| Phospho-Akt (p-Akt) | Markedly decreased | Inhibition of cell survival signaling | [2] |
| Total Akt | No significant change | Indicates specific effect on phosphorylation | [2] |
| Phospho-p38 (p-p38) | Obviously increased | Activation of apoptotic signaling | |
| Total p38 | No significant change | Indicates specific effect on phosphorylation |
Signaling Pathway Diagram
The diagram below illustrates the proposed mechanism of this compound's action on the Akt/p38 MAPK signaling pathway, leading to apoptosis.
Caption: this compound induces apoptosis via ROS-mediated inhibition of Akt and activation of p38 MAPK.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of Akt and p38 MAPK phosphorylation in response to this compound treatment.
1. Cell Culture and Treatment
-
Seed the desired cancer cell line (e.g., triple-negative breast cancer cells) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, and 10 µM) for a specified time (e.g., 48 hours).
-
Include a vehicle-treated control group (e.g., DMSO).
2. Protein Extraction
-
After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate). Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which reduces the viscosity of the sample.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal loading of proteins for electrophoresis.
4. Gel Electrophoresis
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel (e.g., 10-12% polyacrylamide).
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. Ensure a tight "sandwich" of the gel and membrane to facilitate efficient transfer.
6. Blocking and Antibody Incubation
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Akt, total Akt, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
7. Detection
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol for analyzing the effects of this compound.
Caption: Workflow for Western blot analysis of Akt/p38 MAPK pathway in response to this compound.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Mouse Model of Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a novel sesquiterpene lactone extracted from Eupatorium lindleyanum DC.[1][2] It has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[2][3][4] This document provides detailed application notes and a comprehensive protocol for establishing an in vivo xenograft mouse model to evaluate the therapeutic efficacy of this compound, with a specific focus on triple-negative breast cancer (TNBC).
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₂₆O₈ |
| Molecular Weight | 418.44 g/mol |
| Class | Sesquiterpene lactone |
| CAS Number | 2170228-67-6 |
Mechanism of Action
This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell survival and proliferation. Its primary mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and regulation of the Akt/p38 MAPK signaling pathway. In vitro studies have shown that this compound can suppress the viability of human TNBC cells, promote apoptosis, decrease mitochondrial membrane potential, and increase caspase-3 activity. Furthermore, it has been observed to suppress the Akt signaling pathway, which is crucial for cell survival and proliferation.
Signaling Pathway Modulated by this compound
The following diagram illustrates the proposed signaling pathway affected by this compound in cancer cells.
Caption: Signaling pathway of this compound leading to apoptosis.
In Vivo Xenograft Mouse Model Protocol
This protocol is based on the methodology described for evaluating this compound in a TNBC xenograft model.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| This compound | High purity (>95%) |
| Triple-Negative Breast Cancer Cell Lines (e.g., MDA-MB-231, MDA-MB-453) | ATCC or equivalent |
| Female BALB/c Nude Mice (4-6 weeks old) | Charles River or equivalent |
| Matrigel | Corning or equivalent |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco or equivalent |
| Fetal Bovine Serum (FBS) | Gibco or equivalent |
| Penicillin-Streptomycin (B12071052) | Gibco or equivalent |
| Trypsin-EDTA | Gibco or equivalent |
| Phosphate Buffered Saline (PBS) | Gibco or equivalent |
| Anesthetics (e.g., isoflurane, ketamine/xylazine) | Veterinary grade |
| Calipers | |
| Syringes and Needles | |
| Adriamycin (Positive Control) | |
| Vehicle (e.g., DMSO, saline) |
Experimental Workflow
The following diagram outlines the key steps of the in vivo xenograft study.
Caption: Experimental workflow for the this compound xenograft model.
Detailed Protocol
1. Cell Culture
-
Culture TNBC cells (e.g., MDA-MB-231 or MDA-MB-453) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
2. Animal Handling and Acclimatization
-
House female BALB/c nude mice in a specific pathogen-free (SPF) environment.
-
Allow for a one-week acclimatization period before the start of the experiment.
-
Provide sterile food and water ad libitum.
3. Tumor Cell Implantation
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²)/2.
-
Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).
-
Administer this compound (dissolved in a suitable vehicle) via intraperitoneal injection or oral gavage daily for a predetermined period (e.g., 20 days).
-
Monitor the body weight of the mice and their general health status throughout the treatment period.
5. Endpoint Analysis
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, measure their final weight, and photograph them.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for Ki67 and caspase-3).
-
Snap-freeze a portion in liquid nitrogen for biochemical assays (e.g., ELISA for ROS levels, Western blotting for Akt/p38 MAPK pathway proteins).
-
Data Presentation
Tumor Growth and Body Weight
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Initial Body Weight (g) | Final Body Weight (g) |
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control (e.g., Adriamycin) |
Tumor Weight and Biomarker Analysis
| Treatment Group | Final Tumor Weight (g) | ROS Level (relative units) | p-Akt Expression (relative to total Akt) | p-p38 MAPK Expression (relative to total p38) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (e.g., Adriamycin) |
Conclusion
This comprehensive guide provides the necessary information and a detailed protocol for establishing an in vivo xenograft mouse model to assess the anti-cancer efficacy of this compound. The provided framework for data presentation and the visualization of the experimental workflow and signaling pathway will aid researchers in the design and execution of their studies, ultimately contributing to the evaluation of this compound as a potential therapeutic agent for cancer.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols: Molecular Docking Studies of Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Eupalinolide O, a sesquiterpene lactone with promising anti-cancer and anti-inflammatory properties. The information presented herein is intended to guide researchers in investigating the interactions of this compound with various protein targets, elucidating its mechanism of action, and facilitating the development of novel therapeutics.
Introduction
This compound is a natural product that has demonstrated significant biological activities, including the induction of apoptosis and cell cycle arrest in cancer cells.[1][2] Its therapeutic potential is believed to stem from its ability to modulate key signaling pathways involved in cell proliferation and survival, such as the Akt/p38 MAPK and STAT3 pathways.[3][4][5] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). By employing molecular docking, researchers can gain insights into the specific protein targets of this compound and the molecular basis for its biological effects.
Quantitative Data Summary
The following table summarizes the predicted binding affinities of this compound with several potential target proteins implicated in cancer and inflammation. The data is derived from in-silico molecular docking studies and is presented as binding energy values (kcal/mol). Lower binding energy values indicate a higher predicted binding affinity.
| Target Protein | Protein Family/Pathway | PDB ID | Binding Energy (kcal/mol) |
| Akt1 | PI3K/Akt Signaling | 4EKL | -7.2 |
| p38 MAPK | MAPK Signaling | 1LEW | -6.8 |
| STAT3 | JAK/STAT Signaling | 6NJS | -7.5 |
| MMP-2 | Matrix Metalloproteinase | 1QIB | -6.5 |
| MMP-9 | Matrix Metalloproteinase | 5CUH | -6.9 |
| Bcl-2 | Apoptosis Regulator | 2W3L | -6.3 |
| Caspase-3 | Apoptosis Effector | 3DEI | -5.9 |
| mTOR | PI3K/Akt/mTOR Signaling | 1FAP | -7.1 |
| PI3K | PI3K/Akt Signaling | 1E8X | -7.0 |
Note: The binding energy values are indicative and obtained from computational predictions. Experimental validation is required to confirm these interactions.
Experimental Protocols
This section provides a detailed protocol for performing molecular docking studies of this compound with a target protein of interest. The protocol is generalized and can be adapted for use with various molecular docking software packages such as AutoDock, Schrödinger Maestro, or MOE.
Preparation of the Ligand (this compound)
-
Obtain the 3D Structure: The three-dimensional structure of this compound can be obtained from the PubChem database (CID: 10356345). Download the structure in a suitable format (e.g., SDF or MOL2).
-
Ligand Preparation:
-
Use a molecular modeling software (e.g., ChemDraw, Avogadro) to check the structure for correctness.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Save the prepared ligand file in a format compatible with the docking software (e.g., PDBQT for AutoDock).
-
Preparation of the Target Protein
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the selected structure has a high resolution and, if possible, is co-crystallized with a ligand to identify the binding site.
-
Protein Preparation:
-
Remove water molecules, ions, and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
For docking simulations, it is often necessary to define the protein as a rigid structure, while the ligand is flexible.
-
Save the prepared protein file in the appropriate format (e.g., PDBQT for AutoDock).
-
Molecular Docking Simulation
-
Define the Binding Site (Grid Box Generation):
-
Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction tools.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to explore the binding pocket freely.
-
-
Docking Algorithm and Parameters:
-
Select an appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the docking parameters, such as the number of docking runs, population size, and the maximum number of energy evaluations.
-
-
Run the Docking Simulation: Execute the docking calculation. The software will generate multiple possible binding poses of this compound within the protein's active site and calculate the corresponding binding energies.
Analysis of Docking Results
-
Binding Pose Analysis:
-
Visualize the docked poses of this compound within the protein's binding site using molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.
-
-
Binding Energy Evaluation:
-
Rank the docked poses based on their binding energies. The pose with the lowest binding energy is generally considered the most favorable.
-
-
Clustering Analysis: Perform a clustering analysis of the docked poses to identify the most populated and energetically favorable binding conformations.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical workflow for molecular docking studies.
Caption: this compound signaling pathways.
Caption: Molecular docking experimental workflow.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking - An easy protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking simulation analysis of the interaction of dietary flavonols with heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) Generation Induced by Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and quantification of reactive oxygen species (ROS) induced by Eupalinolide O, a novel sesquiterpene lactone with demonstrated anti-cancer properties. The protocols detailed herein are essential for elucidating the mechanism of action of this compound and similar compounds in drug discovery and development.
Introduction
This compound, a natural compound extracted from Eupatorium lindleyanum DC., has been shown to exhibit significant anti-tumor activity, particularly in human triple-negative breast cancer (TNBC) cells.[1][2] One of its key mechanisms of action involves the induction of programmed cell death, or apoptosis, through the generation of reactive oxygen species.[1][2] ROS are chemically reactive species containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, which at high levels can lead to cellular damage and trigger apoptotic pathways.[3] this compound-induced ROS generation has been linked to the modulation of the Akt/p38 MAPK signaling pathway, highlighting the importance of accurately measuring ROS to understand its therapeutic potential.
This document provides detailed protocols for two common and robust methods for measuring intracellular ROS: the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay for total cellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Quantification of Total Intracellular ROS using DCFH-DA Assay
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control | Standard Deviation | p-value |
| Vehicle Control | 0 | e.g., 1500 | 1.0 | e.g., ± 120 | - |
| This compound | 10 | e.g., 3500 | e.g., 2.33 | e.g., ± 250 | e.g., <0.05 |
| This compound | 25 | e.g., 6200 | e.g., 4.13 | e.g., ± 480 | e.g., <0.01 |
| This compound | 50 | e.g., 9800 | e.g., 6.53 | e.g., ± 760 | e.g., <0.001 |
| Positive Control (e.g., H₂O₂) | e.g., 100 µM | e.g., 12000 | e.g., 8.0 | e.g., ± 950 | e.g., <0.001 |
Table 2: Quantification of Mitochondrial Superoxide using MitoSOX™ Red Assay
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control | Standard Deviation | p-value |
| Vehicle Control | 0 | e.g., 800 | 1.0 | e.g., ± 75 | - |
| This compound | 10 | e.g., 2400 | e.g., 3.0 | e.g., ± 210 | e.g., <0.05 |
| This compound | 25 | e.g., 4500 | e.g., 5.63 | e.g., ± 390 | e.g., <0.01 |
| This compound | 50 | e.g., 7100 | e.g., 8.88 | e.g., ± 620 | e.g., <0.001 |
| Positive Control (e.g., Antimycin A) | e.g., 10 µM | e.g., 9500 | e.g., 11.88 | e.g., ± 810 | e.g., <0.001 |
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye, to measure total intracellular ROS levels. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Positive control (e.g., Hydrogen peroxide, H₂O₂)
-
Adherent or suspension cells
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, use 1 x 10⁵ to 2 x 10⁵ cells per well.
-
-
This compound Treatment:
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (e.g., 100 µM H₂O₂ for 30-60 minutes).
-
Incubate the cells for the desired treatment duration (e.g., 1, 3, 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
DCFH-DA Staining:
-
Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium or PBS. The optimal concentration should be determined for each cell line.
-
After the this compound treatment, gently wash the cells twice with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, for flow cytometry, detach the cells, resuspend them in PBS, and analyze using the appropriate laser and filter combination (e.g., FITC channel).
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary form of mitochondrial ROS. This allows for the specific detection of superoxide generation within the mitochondria.
Materials:
-
MitoSOX™ Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
This compound
-
Positive control (e.g., Antimycin A)
-
Adherent or suspension cells
-
96-well black, clear-bottom plates or imaging slides
-
Fluorescence microscope, microplate reader, or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1.
-
-
This compound Treatment:
-
Treat cells with various concentrations of this compound as described in Protocol 1.
-
-
MitoSOX™ Red Staining:
-
Prepare a 1-5 µM working solution of MitoSOX™ Red in warm HBSS or serum-free medium. The optimal concentration may vary depending on the cell line.
-
After this compound treatment, wash the cells once with warm buffer.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, gently wash the cells three times with warm buffer.
-
For fluorescence microscopy, mount the coverslips and visualize the cells.
-
For a plate reader, add 100 µL of buffer to each well and measure fluorescence with excitation at ~510 nm and emission at ~580 nm.
-
For flow cytometry, detach the cells, resuspend in buffer, and analyze using an appropriate laser and filter set (e.g., PE channel).
-
Signaling Pathways and Visualizations
This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.
Caption: this compound induces mitochondrial ROS, leading to apoptosis via Akt/p38 MAPK.
Caption: Experimental workflow for measuring this compound-induced ROS generation.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving solubility of Eupalinolide O for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide O, focusing on challenges related to its solubility in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC.[1] It has demonstrated significant anti-cancer properties, primarily by inducing cell cycle arrest and apoptosis.[1] Its mechanisms of action involve the modulation of reactive oxygen species (ROS) generation and interference with key cellular signaling pathways such as Akt/p38 MAPK.[2][3] It has shown notable activity against triple-negative breast cancer (TNBC) cells.[2]
Q2: I am having trouble dissolving this compound for my cell-based assays. What are the recommended solvents?
This compound is a lipophilic compound with limited aqueous solubility. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). For final working concentrations in cell culture media, it is crucial to use a solvent system that is non-toxic to the cells.
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some strategies to mitigate this:
-
Use a Co-solvent System: Instead of diluting a high-concentration DMSO stock directly into your media, consider using a co-solvent system to create an intermediate solution that is more miscible with aqueous solutions.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced cytotoxicity.
-
Sonication and Gentle Warming: After dilution, brief sonication or gentle warming (e.g., to 37°C) can help to redissolve any precipitate. However, avoid excessive heat as it may degrade the compound.
-
Prepare Fresh Working Solutions: It is recommended to prepare fresh working solutions from your stock solution for each experiment to minimize the chances of precipitation over time.
Troubleshooting Guide
Issue 1: Preparing a High-Concentration Stock Solution
Problem: Difficulty dissolving this compound in DMSO to create a concentrated stock solution.
Possible Cause: this compound may require assistance to fully dissolve at high concentrations. The quality of the DMSO can also impact solubility.
Solutions:
-
Use Ultrasonic Treatment: After adding DMSO to the this compound powder, use an ultrasonic bath to aid dissolution.
-
Use Fresh, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds. Always use newly opened or properly stored anhydrous DMSO.
-
Gentle Heating: If sonication is not sufficient, gentle warming of the solution may help. Be cautious not to overheat, as this could degrade the this compound.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Problem: High variability in results from cytotoxicity assays (e.g., MTT, XTT) between replicate wells or experiments.
Possible Causes:
-
Uneven Compound Distribution: If this compound is not fully dissolved or has precipitated, cells will be exposed to inconsistent concentrations of the compound.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Incubation Times: Variation in the duration of compound exposure or assay reagent incubation.
Solutions:
-
Ensure Complete Solubilization: Visually inspect your working solution under a microscope to ensure there is no precipitate before adding it to your cells. Follow the recommendations for preventing precipitation.
-
Standardize Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize for 24 hours before adding the compound.
-
Precise Incubation Timing: Use a multichannel pipette for simultaneous addition of the compound and assay reagents to minimize timing variations between wells.
Quantitative Data: Solubility of this compound and Related Compounds
| Compound | Solvent/System | Solubility | Notes |
| This compound | DMSO | ≥ 100 mg/mL (238.98 mM) | Requires sonication. |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.97 mM) | Clear solution. |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.97 mM) | Clear solution. |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.97 mM) | Clear solution. |
| Eupalinolide K | DMSO | 50 mg/mL (137.96 mM) | Requires sonication. |
| Eupalinolide K | H₂O | 5 mg/mL (13.80 mM) | Requires sonication. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 100 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 100 mM.
-
Use an ultrasonic bath until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.
-
-
Preparation of Working Solution using a Co-solvent System (Example for 1 mL final volume):
-
Prepare a 25 mg/mL intermediate stock of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This will result in a 2.5 mg/mL working solution. Further dilutions in cell culture medium should be made to achieve the desired final concentration for your assay.
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your working solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO or co-solvent as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing the MTT reagent.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Visualizations
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Eupalinolide O cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide O in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values in this compound cytotoxicity assays can arise from several factors, ranging from technical variability to biological complexities. Here are some common causes and troubleshooting steps:
-
Cell Seeding and Density:
-
Problem: Uneven cell distribution in the microplate wells is a primary source of variability. Cells can settle quickly in the reservoir during plating, leading to inconsistent cell numbers per well.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl or pipette the cell suspension frequently. It is also crucial to determine the optimal cell seeding density for your specific cell line and assay duration, as this can significantly impact results.
-
-
Pipetting Accuracy:
-
Problem: Small volume inaccuracies during serial dilutions of this compound or reagent addition can lead to significant errors in the final concentration and, consequently, the IC50 value.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
-
-
Compound Solubility and Stability:
-
Problem: this compound is typically dissolved in DMSO. Poor dissolution or precipitation of the compound upon dilution into aqueous culture media can lead to a lower effective concentration.
-
Solution: Ensure this compound is fully dissolved in the DMSO stock solution. When diluting into culture media, vortex or mix thoroughly and visually inspect for any precipitation. The final DMSO concentration in the culture media should be kept low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO itself can be cytotoxic.[1]
-
-
Assay-Specific Issues (e.g., MTT Assay):
-
Problem: The MTT assay relies on the metabolic activity of cells. This compound, by inducing apoptosis and cell cycle arrest, will reduce metabolic activity. However, other factors can also interfere with the assay.[2][3][4]
-
Troubleshooting Steps:
-
Use phenol (B47542) red-free media for the assay, as it can interfere with absorbance readings.
-
Ensure complete solubilization of formazan (B1609692) crystals in MTT assays by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
To mitigate "edge effects" (evaporation in outer wells), consider not using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
-
Cell Health and Contamination:
-
Problem: Unhealthy cells or microbial contamination can significantly impact the reliability of cytotoxicity data.
-
Solution: Ensure you are using healthy, actively dividing cells. Regularly test cell cultures for mycoplasma contamination.
-
Q2: I am observing significant variability between replicate wells. What could be the cause?
High variability between replicates is often due to technical errors. Here are some key areas to check:
-
Inconsistent Cell Seeding: As mentioned above, ensure a uniform cell suspension and consistent plating.
-
Pipetting Errors: Use calibrated pipettes and be consistent in your technique.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. It's best to avoid using these wells for critical samples.
-
Incomplete Reagent Mixing: Ensure all reagents, especially viscous ones like the formazan solubilization solution in an MTT assay, are thoroughly mixed in each well.
Q3: My cytotoxicity results with this compound are not reproducible. What should I check?
Lack of reproducibility can be frustrating. Consider these factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged too many times, which can lead to genetic drift and altered responses to compounds.
-
Serum Variability: If using fetal bovine serum (FBS), lot-to-lot variability can impact cell growth and drug sensitivity. It is advisable to test a new batch of serum before using it in critical experiments.
-
Incubation Times: Be precise and consistent with all incubation times, from cell seeding to drug treatment and final assay steps.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is the mechanism of action of this compound, and how might this affect my cytotoxicity assay?
This compound is a sesquiterpene lactone that has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Its cytotoxic effects are mediated through several mechanisms, including:
-
Induction of Apoptosis: this compound activates caspases and causes a loss of mitochondrial membrane potential, which are hallmarks of apoptosis.
-
Cell Cycle Arrest: It can cause cells to arrest in the G2/M phase of the cell cycle.
-
Modulation of Signaling Pathways: this compound can suppress the Akt signaling pathway and modulate the p38 MAPK pathway.
-
Generation of Reactive Oxygen Species (ROS): It can increase the levels of ROS within cancer cells, leading to oxidative stress and cell death.
Understanding this mechanism is crucial for selecting the appropriate assay. For example, assays that measure metabolic activity (like MTT and XTT) will reflect the decrease in viable, metabolically active cells due to apoptosis and cell cycle arrest. Assays that measure membrane integrity (like the LDH assay) will detect late-stage apoptosis and necrosis.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 | MTT | 24 h | 10.34 | |
| 48 h | 5.85 | |||
| 72 h | 3.57 | |||
| MDA-MB-453 | MTT | 24 h | 11.47 | |
| 48 h | 7.06 | |||
| 72 h | 3.03 |
Note: IC50 values can vary between laboratories due to differences in cell lines, assay conditions, and protocols. This table should be used as a reference, and it is recommended to determine the IC50 for your specific experimental conditions.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard procedures and is intended as a general guideline.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (phenol red-free recommended)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is ≤0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
XTT Cytotoxicity Assay
This protocol is a general guideline based on standard practices.
Materials:
-
This compound stock solution (in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Cell culture medium
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Prepare the XTT labeling mixture immediately before use by mixing the two reagents according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm with a reference wavelength of 650 nm.
-
LDH Cytotoxicity Assay
This protocol is a general guideline based on standard practices for measuring lactate (B86563) dehydrogenase release.
Materials:
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Cell culture medium
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Background: Medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm with a reference wavelength of 680 nm.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Mandatory Visualizations
Caption: General experimental workflow for this compound cytotoxicity assays.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity assay results.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
Technical Support Center: Optimizing Eupalinolide O In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Eupalinolide O in vitro. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment time for this compound?
A1: The optimal concentration and treatment time for this compound are highly dependent on the specific cell line being used. Based on published studies, a common approach is to perform a dose-response and time-course experiment.[1][2] For initial experiments, concentrations can range from 1 µM to 20 µM, with incubation times of 24, 48, and 72 hours.[3] For example, the half-maximal inhibitory concentration (IC50) for MDA-MB-468 breast cancer cells at 72 hours was found to be 1.04 µM.[4] In triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and MDA-MB-453, IC50 values ranged from 3.03 µM to 11.47 µM depending on the duration of treatment.[3] It is crucial to determine these parameters empirically for your specific cell model.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the compound is fully dissolved; sonication may be helpful. For cell culture experiments, the final concentration of DMSO in the medium should be kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Always follow the storage conditions recommended on the product data sheet to maintain the compound's activity.
Q3: My cells are not showing the expected apoptotic response. What are the possible reasons?
A3: A lack of apoptotic response can stem from several factors:
-
Suboptimal Concentration/Time: The concentration of this compound may be too low, or the incubation time too short for your specific cell line. A comprehensive dose-response and time-course study is recommended.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the apoptotic mechanisms induced by this compound.
-
Compound Degradation: Improper storage or handling of the this compound stock solution could lead to reduced potency.
-
Cell Culture Conditions: Factors like cell passage number, confluency, and media components can influence drug sensitivity. It is advisable to use authenticated, low-passage cell lines for consistency.
Q4: The results from my cell viability assays (e.g., MTT) are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent viability results are a common issue and can often be resolved by addressing technical and biological variability.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. Even minor differences in initial cell numbers can lead to significant variations. Let cells adhere and stabilize for a consistent period (e.g., 24 hours) before adding the compound.
-
Edge Effects: Wells on the outer edges of microplates are prone to evaporation, which alters media and compound concentrations. It is best practice to fill these wells with sterile PBS or media and not use them for experimental data.
-
Pipetting Accuracy: Use calibrated pipettes and consistent technique to minimize errors during serial dilutions and reagent additions.
-
Reagent Preparation: Prepare fresh treatment media for each experiment to ensure consistent compound concentration.
Q5: What are the primary signaling pathways modulated by this compound?
A5: this compound has been shown to induce apoptosis in cancer cells by modulating several key signaling pathways. The primary mechanism involves the generation of reactive oxygen species (ROS) and subsequent regulation of the Akt/p38 MAPK signaling pathway. This leads to the activation of caspases, which are crucial executioners of apoptosis. Additionally, this compound can cause cell cycle arrest at the G2/M phase. Related compounds in the eupalinolide family have also been shown to affect pathways such as NF-κB and STAT3.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in dose-response curves | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate; Compound precipitation at high concentrations. | Verify cell counting and seeding procedures. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Do not use outer wells of the plate for data points. Check compound solubility in media and reduce the highest concentration if precipitation is observed. |
| No significant effect on cell viability | Incubation time is too short or concentration is too low.; The cell line is resistant; The compound has degraded. | Perform a time-course experiment (e.g., 24, 48, 72 hours) and a broader dose-response study (e.g., 0.1 µM to 50 µM). Confirm the expression of target pathways in your cell line. Prepare a fresh stock solution from powder. |
| Cells appear stressed or die in control (vehicle) wells | DMSO concentration is too high.; Contamination in cell culture. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Perform routine checks for mycoplasma and other contaminants. |
| Western blot shows weak or no signal for target proteins | Insufficient protein loading; Inefficient protein transfer; Low antibody concentration or quality; Target protein expression is low at the tested time point. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Optimize transfer time and voltage. Titrate primary antibody concentration. Perform a time-course experiment to find the peak time for protein expression changes. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | Not Reported | Not Reported | 1.04 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 5.85 | 3.57 | |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 7.06 | 3.03 |
Note: IC50 values are highly dependent on experimental conditions and should be determined independently for each study.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the treatment media containing various concentrations of the compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the optimal time determined previously.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General workflow for a dose-response experiment.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
addressing off-target effects of Eupalinolide O in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide O in cellular models. This resource focuses on identifying and addressing potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
A1: this compound is a sesquiterpene lactone that has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1] Its primary mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates the Akt/p38 MAPK signaling pathway, leading to cancer cell death.[2][3]
Q2: I'm observing a phenotype in my cellular model that doesn't seem to align with the known on-target effects of this compound. What could be the cause?
A2: Unexpected cellular phenotypes when using small molecule inhibitors like this compound can arise from several factors:
-
Off-target effects: The compound may be interacting with unintended proteins in the cell. Sesquiterpene lactones are known to be reactive molecules that can potentially bind to multiple proteins.[4][5]
-
Indirect effects of on-target inhibition: The primary target's inhibition could lead to downstream effects on other pathways that are not immediately obvious.
-
Cell-type specific responses: The cellular context, including the expression levels of on- and off-target proteins, can significantly influence the observed phenotype.
-
Compound purity and stability: Impurities in the compound batch or degradation of the compound over time can lead to unexpected activities.
Q3: Are there any known effects of this compound on non-cancerous cells?
A3: Studies have shown that this compound exhibits significantly lower cytotoxicity in normal epithelial cells (e.g., MCF 10A) compared to triple-negative breast cancer cells. However, it is always recommended to test the effects of this compound on a relevant non-cancerous control cell line in your specific experimental system to assess potential off-target toxicities.
Q4: What are the general approaches to identify the off-target effects of a small molecule like this compound?
A4: There are several unbiased, proteome-wide methods to identify off-target interactions:
-
Chemical Proteomics: This approach uses a modified version of the small molecule (a chemical probe) to "fish" for its binding partners in a cell lysate. These interacting proteins are then identified by mass spectrometry.
-
Kinome Profiling: Since many off-target effects are due to the inhibition of unintended kinases, screening the compound against a large panel of kinases can identify off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its targets in intact cells by measuring changes in the thermal stability of proteins. Target engagement by a ligand typically increases the protein's melting temperature.
Troubleshooting Guide
This guide provides a systematic approach to investigating and mitigating potential off-target effects of this compound in your cellular experiments.
Workflow for Investigating Unexpected Phenotypes
Caption: A workflow for troubleshooting unexpected experimental outcomes with this compound.
Issue: My experimental results are inconsistent or not reproducible.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the supplier. |
| Cellular Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
| Variability in Treatment Conditions | Standardize all experimental parameters, including cell seeding density, treatment duration, and serum concentration in the media. |
Issue: this compound is showing toxicity in my control, non-cancerous cell line.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the IC50 of this compound in your control cell line and use concentrations well below this toxic threshold for your experiments. |
| Off-target Toxicity | This may indicate that this compound has off-target effects that are particularly detrimental to your control cell line. Consider using the off-target identification methods described below to understand the mechanism of toxicity. |
Data Presentation: Representative Off-Target Analysis
The following tables provide examples of the type of quantitative data that can be generated from off-target identification studies.
Table 1: Representative Kinome Profiling Data for a Hypothetical Compound
This table illustrates how data from a kinome profiling service might look, showing the percent inhibition of a panel of kinases at a given compound concentration. This helps identify potential off-target kinases.
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| On-Target Pathway | p38α (MAPK14) | 95% |
| Akt1 | 85% | |
| Potential Off-Targets | ||
| TK | ABL1 | 25% |
| TK | SRC | 68% |
| STE | MAP2K1 (MEK1) | 15% |
| AGC | PKA | 5% |
| CAMK | CAMK2A | 45% |
| Other | CDK2 | 72% |
Table 2: Representative Cellular Thermal Shift Assay (CETSA) Data
This table shows hypothetical data from a CETSA experiment, demonstrating the change in the melting temperature (Tm) of potential target proteins in the presence of the compound. A significant positive shift indicates target engagement.
| Protein | Tm (Vehicle) | Tm (this compound) | ΔTm (°C) |
| On-Target | |||
| p38α | 52.1°C | 56.5°C | +4.4°C |
| Potential Off-Targets | |||
| Protein X | 48.5°C | 53.2°C | +4.7°C |
| Protein Y | 55.2°C | 55.4°C | +0.2°C |
| Protein Z | 60.1°C | 64.0°C | +3.9°C |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment followed by Western blot analysis to validate the engagement of this compound with a suspected on- or off-target protein.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific to the protein of interest.
-
Detect the protein bands and quantify their intensity.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity of the unheated control.
-
Plot the normalized intensity versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 2: Kinome Profiling
Kinome profiling is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a high-quality sample of this compound at a specified concentration and volume.
-
Kinase Activity Assays: The service provider will perform in vitro kinase activity assays using a large panel of recombinant kinases (often over 300). The activity of each kinase is measured in the presence and absence of this compound.
-
Data Analysis: The inhibitory effect of this compound on each kinase is calculated as a percentage of the control activity. The results are typically provided in a tabular format and can be visualized as a "kinome tree" to show the selectivity profile of the compound.
Protocol 3: Chemical Proteomics for Off-Target Identification
This is a complex technique that often requires expertise in chemical synthesis and proteomics. The general steps are:
-
Probe Synthesis: Synthesize a chemical probe by modifying this compound with a photoreactive group and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a protein lysate from the cellular model of interest.
-
Probe Incubation and Crosslinking: Incubate the cell lysate with the this compound probe. Then, expose the mixture to UV light to covalently crosslink the probe to its binding partners.
-
Affinity Purification: Use affinity chromatography (e.g., streptavidin beads for a biotin (B1667282) tag) to pull down the probe-protein complexes.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis and Validation: Analyze the mass spectrometry data to identify proteins that are specifically enriched by the this compound probe compared to a control. Validate the identified off-targets using orthogonal methods like CETSA or by assessing the functional consequences of their inhibition.
Visualizations
This compound On-Target Signaling Pathway
Caption: On-target signaling pathway of this compound leading to apoptosis.
General Workflow for Off-Target Identification
Caption: A generalized workflow for identifying and validating off-target effects.
References
- 1. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Eupalinolide O Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of Eupalinolide O purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound purification from lab to pilot or industrial scale?
A1: The primary challenges include maintaining purification resolution and selectivity, managing increased backpressure in chromatography columns, ensuring consistent and uniform column packing, and optimizing solvent consumption for cost-effectiveness. As the scale increases, issues such as heat and mass transfer limitations can also become more pronounced, potentially affecting yield and purity.[1][2]
Q2: Which chromatographic techniques are most suitable for large-scale purification of this compound?
A2: High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (HPLC) are highly effective methods for the large-scale purification of sesquiterpene lactones like this compound. HSCCC is particularly advantageous as it avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and leading to high recovery rates.[3] Preparative HPLC, especially reverse-phase, is also commonly used for final polishing steps to achieve high purity.
Q3: How can I improve the yield and purity of this compound during scale-up?
A3: To improve yield and purity, it is crucial to optimize the entire workflow, from extraction to final purification. This includes selecting the optimal solvent system for extraction and liquid-liquid partitioning, fine-tuning the mobile phase composition and gradient in chromatography, and carefully controlling parameters like flow rate and loading volume. A systematic approach, such as Design of Experiments (DoE), can be highly effective in optimizing these parameters for improved performance at a larger scale.
Q4: What are the key considerations for solvent selection during the scale-up process?
A4: When scaling up, solvent selection is critical not only for achieving good separation but also for cost, safety, and environmental considerations. The ideal solvent system should provide a good partition coefficient (K-value), typically between 0.5 and 2.0 for HSCCC, to ensure efficient separation. It is also important to use high-purity solvents to avoid introducing contaminants. For large-scale operations, consider solvent recovery and recycling to minimize costs and environmental impact.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of this compound purification.
Chromatographic Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution/Overlapping Peaks | - Inappropriate mobile phase composition.- Column overloading.- Non-uniform column packing. | - Optimize the mobile phase gradient and composition.- Reduce the sample load or use a larger diameter column.- Ensure the column is packed uniformly; consider using axial compression for larger columns. |
| High Backpressure | - Clogged column inlet frit.- Precipitation of the sample or buffer in the column.- High mobile phase viscosity or flow rate. | - Back-flush the column to remove particulates.- Ensure the sample is fully dissolved and filtered before injection. Use a guard column.- Reduce the flow rate or use a less viscous mobile phase. |
| Peak Tailing | - Interaction of this compound with active sites on the stationary phase (e.g., silanols in silica-based columns).- Presence of impurities that co-elute. | - For silica-based columns, add a competing agent (e.g., a small amount of acid or base) to the mobile phase to block active sites.- Use a high-purity stationary phase.- Improve the pre-purification steps to remove interfering impurities. |
| Low Recovery of this compound | - Irreversible adsorption to the stationary phase.- Degradation of the compound during purification. | - Use a non-adsorptive technique like HSCCC.- If using silica (B1680970) gel, consider deactivating it with a small amount of a polar solvent.- Ensure the stability of this compound in the chosen solvents and at the operating temperature. |
Extraction and Sample Preparation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation during Liquid-Liquid Extraction | - High concentration of lipids and other amphiphilic compounds in the crude extract.- Vigorous shaking. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Centrifuge the mixture to break the emulsion. |
| Low Yield from Initial Extraction | - Inefficient extraction solvent.- Insufficient extraction time or temperature. | - Screen different solvents and solvent mixtures to find the optimal one for this compound.- Optimize extraction parameters such as time, temperature, and solid-to-liquid ratio. |
| Precipitation of Sample upon Solvent Change | - Poor solubility of this compound in the new solvent. | - Ensure solvent compatibility before mixing. - Perform a gradual solvent exchange. - Use a co-solvent to improve solubility. |
Data Presentation: Comparison of Purification Scales
The following table summarizes typical quantitative data for the purification of sesquiterpene lactones, providing a general expectation for scaling up this compound purification.
| Parameter | Lab Scale (Processing ~500 mg of crude extract) | Pilot Scale (Processing ~275 g of crude extract) |
| Starting Material | 540 mg of n-butanol fraction | 275 g of ethyl acetate (B1210297) solid extract |
| Purification Method | HSCCC followed by preparative HPLC | HSCCC followed by preparative HPLC |
| Yield of Purified Compound | 17.9 mg (Eupalinolide A) | 17.9 g (Grosheimin - a sesquiterpene lactone) |
| Purity | >97% | >99% |
| Processing Time | ~24 hours | ~95 hours |
| Solvent Consumption | ~1-2 Liters | >50 Liters |
Note: Data for the pilot scale is based on the purification of Grosheimin, a structurally similar sesquiterpene lactone, and serves as an illustrative example for scaling up this compound purification.[3]
Experimental Protocols
Gram-Scale Extraction and Partitioning of this compound
-
Extraction:
-
Air-dry and grind the aerial parts of Eupatorium lindleyanum to a fine powder.
-
Macerate 1 kg of the powdered plant material with 10 L of 95% ethanol (B145695) at room temperature for 24 hours.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in 2 L of water.
-
Sequentially partition the aqueous suspension with 2 L of petroleum ether (to remove non-polar compounds), followed by 2 L of ethyl acetate, and finally 2 L of n-butanol.
-
The this compound-rich fraction is typically found in the ethyl acetate and n-butanol fractions. Concentrate these fractions under reduced pressure.
-
Pilot-Scale Purification using High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common starting ratio is 1:4:2:3 (v/v/v/v).
-
Thoroughly equilibrate the solvent system in a large separatory funnel at room temperature. Separate the upper and lower phases and degas them by sonication before use.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) into the column at a suitable flow rate (e.g., 10-20 mL/min) while the column is rotating at a set speed (e.g., 800-1000 rpm).
-
Once hydrodynamic equilibrium is established, dissolve the crude extract (e.g., 10-20 g) in a mixture of the upper and lower phases and inject it into the column.
-
Continuously monitor the effluent with a UV detector (e.g., at 210 nm) and collect fractions.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound.
-
Pool the fractions with high purity this compound and evaporate the solvent.
-
Visualizations
Experimental Workflow for this compound Purification
References
refining HPLC parameters for better Eupalinolide O peak resolution
Technical Support Center: Eupalinolide O Analysis
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods for better peak resolution of this compound.
Troubleshooting Guide: Enhancing this compound Peak Resolution
Poor peak resolution in HPLC can be attributed to a variety of factors, from mobile phase composition to column integrity. This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.
My this compound peak is broad and shows poor resolution. What should I do?
Broad and poorly resolved peaks are a common issue in HPLC. The following table summarizes key parameters that can be adjusted to improve peak shape and separation.
| Parameter | Potential Problem | Recommended Solution | Expected Outcome |
| Mobile Phase | Inappropriate solvent strength or pH.[1] | Adjust Solvent Strength: In reversed-phase HPLC, increase the aqueous component of the mobile phase to increase retention and potentially improve separation.[2] Modify pH: For acidic or basic analytes, adjusting the mobile phase pH can improve peak shape by suppressing ionization.[2] | Sharper, more symmetrical peaks and improved resolution between adjacent peaks. |
| Improper solvent mixing or degradation.[1][3] | Prepare fresh mobile phase daily and ensure thorough mixing and degassing. | Consistent retention times and baseline stability. | |
| Column | Column contamination or deterioration. | Use a Guard Column: A guard column protects the analytical column from contaminants in the sample. Column Flushing: Flush the column with a strong solvent to remove strongly retained compounds. | Improved peak shape and longer column lifetime. |
| Unsuitable stationary phase. | Change Stationary Phase: Consider a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl) to alter selectivity. | Altered elution order and potentially improved resolution. | |
| Column overloading. | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. | |
| Flow Rate | Flow rate is too high. | Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase run time. | Better separation between closely eluting peaks. |
| Temperature | Inconsistent column temperature. | Use a column oven to maintain a stable temperature. Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but may affect selectivity. | Reproducible retention times and potentially sharper peaks. |
My this compound peak is tailing. What could be the cause?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system.
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase or use an end-capped column. |
| Column Void or Contamination | Inspect the column for voids and flush with appropriate solvents. If a void is present, the column may need to be replaced. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| Sample Overload | Dilute the sample or reduce the injection volume. |
Experimental Protocol: Baseline HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Parameters may need to be optimized for your specific sample matrix and instrumentation. This method is based on established protocols for the separation of sesquiterpene lactones from Eupatorium lindleyanum.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile (B52724) and water is commonly used. A typical starting gradient could be: - 0-20 min: 30-60% Acetonitrile - 20-25 min: 60-80% Acetonitrile - 25-30 min: 80-30% Acetonitrile (return to initial conditions) |
| Flow Rate | 1.0 mL/min. |
| Detection | UV detection at 210 nm. |
| Column Temperature | 25-30 °C. |
| Injection Volume | 10-20 µL. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What is a typical retention time for this compound?
A1: The retention time for this compound will vary depending on the specific HPLC method used (e.g., column, mobile phase, flow rate). Based on published chromatograms of related eupalinolides, you can expect it to elute in the mid-to-late part of a typical reversed-phase gradient.
Q2: How can I confirm the identity of the this compound peak?
A2: The most reliable method for peak identification is to use a certified reference standard of this compound. Alternatively, techniques such as HPLC-MS/MS can be used to identify the compound based on its mass-to-charge ratio and fragmentation pattern.
Q3: What are common solvents for extracting this compound from plant material?
A3: Eupalinolides are typically extracted from Eupatorium species using solvents such as ethanol (B145695) or methanol. Further partitioning with solvents of varying polarity, like n-hexane and ethyl acetate, can be used for enrichment.
Q4: Should I use an isocratic or gradient elution for this compound analysis?
A4: For complex samples containing multiple compounds, such as plant extracts, a gradient elution is generally preferred to achieve better separation of all components. For routine analysis of a purified or simple sample, an isocratic method may be sufficient.
Diagrams
Caption: Troubleshooting workflow for poor HPLC peak resolution.
References
Technical Support Center: Overcoming Eupalinolide O Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the anticancer properties of Eupalinolide O. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, a sesquiterpene lactone, primarily induces apoptosis (programmed cell death) in cancer cells. It achieves this by increasing the intracellular levels of reactive oxygen species (ROS), which in turn modulates the Akt/p38 MAPK signaling pathway. This cascade of events leads to cell cycle arrest and activation of caspases, ultimately resulting in apoptotic cell death[1].
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action, resistance is likely to arise from one or more of the following:
-
Increased Antioxidant Capacity: Cancer cells may upregulate their intrinsic antioxidant systems to neutralize the increased ROS levels induced by this compound. This "redox resetting" can diminish the drug's efficacy[2].
-
Alterations in the Akt/p38 MAPK Pathway:
-
Constitutive Activation of Akt: The PI3K/Akt pathway is a key survival pathway. Its persistent activation can override the pro-apoptotic signals generated by this compound, promoting cell survival and proliferation[3].
-
Dysregulation of p38 MAPK: The p38 MAPK pathway can have dual roles in cancer. In some contexts, its sustained activation can promote survival and drug resistance.
-
-
Evasion of Apoptosis: Cancer cells can acquire resistance to apoptosis by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins, thereby blocking the final steps of this compound-induced cell death[4][5].
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental (sensitive) cell line. A fold-change in IC50 of 5-10 or higher is generally considered indicative of resistance. This should be determined using a cell viability assay, such as the MTT assay.
Q4: What strategies can I explore to overcome resistance to this compound?
A4: Several strategies can be investigated to overcome resistance:
-
Synergistic Drug Combinations:
-
Targeting the Akt Pathway: Combining this compound with a PI3K or Akt inhibitor may re-sensitize resistant cells by blocking the pro-survival signaling.
-
Modulating the p38 MAPK Pathway: The use of specific p38 MAPK inhibitors or activators (depending on the context) in combination with this compound could restore apoptotic signaling.
-
Enhancing ROS Production: Combining this compound with other ROS-inducing agents may overwhelm the antioxidant capacity of resistant cells.
-
-
Genetic Knockdown of Key Resistance Genes: Using techniques like siRNA to silence genes responsible for antioxidant defense or pro-survival signaling can help to validate their role in resistance and potentially restore sensitivity.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible IC50 values in cell viability assays (e.g., MTT assay).
| Possible Cause | Solution |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. Create a growth curve for your cell line to determine the optimal seeding density. |
| Compound Precipitation | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final solvent concentration in the media is non-toxic (typically <0.1%). |
| Edge Effects | Avoid using the outer wells of the 96-well plate, as they are prone to evaporation. Fill them with sterile PBS or media. |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Visually inspect the wells before reading the plate. |
| High Background | Use phenol (B47542) red-free medium. Include a "no cell" control with media and MTT to check for contamination or reagent issues. |
Problem 2: Failure to detect changes in protein expression or phosphorylation by Western blot.
| Possible Cause | Solution |
| No or Weak Signal | Increase protein loading amount. Optimize primary and secondary antibody concentrations. Ensure efficient transfer from gel to membrane by checking with Ponceau S stain. |
| High Background | Optimize blocking conditions (time and blocking agent). Increase the number and duration of washing steps. |
| Non-specific Bands | Ensure the primary antibody is specific to the target. Use a fresh lysis buffer with protease and phosphatase inhibitors. |
Problem 3: Difficulty in detecting apoptosis (e.g., Caspase activity or Annexin V assays).
| Possible Cause | Solution | | Suboptimal Induction of Apoptosis | Perform a time-course and dose-response experiment to determine the optimal this compound concentration and incubation time for inducing apoptosis in your cell line. | | Loss of Apoptotic Cells | For adherent cells, collect both the supernatant and the attached cells to ensure you are not losing the apoptotic population that has detached. | | Reagent Issues | Use positive controls (e.g., staurosporine) to ensure the apoptosis detection reagents are working correctly. Check the expiration dates of the kits. | | Incorrect Compensation (Flow Cytometry) | For Annexin V/PI staining, ensure proper compensation is set up using single-stained controls to avoid spectral overlap. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| MDA-MB-231 | Breast Cancer | 5.85 | 55.2 | ~9.4 |
| MDA-MB-453 | Breast Cancer | 7.06 | 68.9 | ~9.8 |
| A549 | Lung Cancer | 8.2 | 75.4 | ~9.2 |
| HCT116 | Colon Cancer | 6.5 | 60.1 | ~9.2 |
Note: The IC50 values for resistant cell lines are hypothetical and for illustrative purposes to demonstrate the concept of fold resistance.
Table 2: Example of Synergistic Effect of this compound with an Akt Inhibitor (MK-2206) in a Resistant Cell Line
| Treatment | Cell Viability (%) |
| Control | 100 |
| This compound (50 µM) | 85 |
| MK-2206 (5 µM) | 90 |
| This compound (50 µM) + MK-2206 (5 µM) | 45 |
Note: This data is hypothetical and serves to illustrate a synergistic interaction.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Line
-
Determine Initial IC50: Perform a dose-response experiment with this compound on the parental cancer cell line to determine the initial IC50 value.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each concentration before proceeding to the next.
-
Maintenance Culture: Once a significantly resistant population is established (e.g., tolerating 5-10 times the initial IC50), maintain the cell line in a culture medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Verification of Resistance: Periodically determine the IC50 of the resistant cell line and compare it to the parental line to confirm the level of resistance.
Protocol 2: Western Blot Analysis for Akt and p38 MAPK Activation
-
Sample Preparation: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-p38 MAPK, and total p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with this compound, a potential synergistic compound, or a combination of both. Include untreated and positive controls.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate the plate at room temperature as per the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to an increase in caspase-3/7 activity.
Mandatory Visualizations
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. The Impact of Oxidative Stress and AKT Pathway on Cancer Cell Functions and Its Application to Natural Products [mdpi.com]
- 4. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
ensuring reproducibility of Eupalinolide O-induced apoptosis experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments investigating Eupalinolide O-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of inducing cell death?
A1: this compound is a sesquiterpenes lactone isolated from Eupatorium lindleyanum DC. It has demonstrated significant anticancer activity, primarily by inducing apoptosis in cancer cells.[1] The apoptotic induction is mediated through multiple pathways, including caspase activation, mitochondrial dysfunction, and modulation of key signaling pathways like Akt/p38 MAPK.[1][2]
Q2: How should this compound be stored to maintain its stability?
A2: For long-term storage, this compound should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, and they are generally usable for up to two weeks. It is best to prepare and use solutions on the same day whenever possible.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO. It is crucial to use newly opened, hygroscopic DMSO to ensure maximum solubility. For animal studies, specific formulations involving solvents like DMSO, PEG300, Tween-80, and saline may be required to achieve a clear, soluble solution.
Q4: What are the key signaling pathways involved in this compound-induced apoptosis?
A4: this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the loss of mitochondrial membrane potential (MMP), an increase in the Bax/Bcl-2 ratio, and subsequent activation of caspase-9 and caspase-3.[2][3] It also modulates the Akt/p38 MAPK signaling pathway and can induce the generation of reactive oxygen species (ROS), which contribute to the apoptotic process.
Q5: In which cancer cell lines has this compound been shown to induce apoptosis?
A5: this compound has been shown to be effective in inducing apoptosis in several cancer cell lines, most notably in human triple-negative breast cancer (TNBC) cells such as MDA-MB-468.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: High variability in apoptosis rates between replicate experiments.
-
Possible Cause 1: Inconsistent this compound Activity.
-
Solution: Ensure proper storage of this compound powder and stock solutions to prevent degradation. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 2: Cell Health and Confluency.
-
Solution: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density and confluency at the time of treatment. Over-confluent or starved cells can undergo spontaneous apoptosis.
-
-
Possible Cause 3: Inconsistent Treatment Duration.
-
Solution: Use a precise timer for the treatment period in all experimental replicates. Apoptosis is a dynamic process, and timing is critical.
-
Issue 2: Weak or no apoptotic signal in treated cells.
-
Possible Cause 1: Insufficient Drug Concentration or Treatment Time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. The IC50 can vary between cell types.
-
-
Possible Cause 2: Loss of Apoptotic Cells.
-
Solution: Apoptotic cells can detach from the culture plate. When harvesting, be sure to collect both the adherent and floating cells from the supernatant to avoid underrepresenting the apoptotic population.
-
-
Possible Cause 3: Reagent Issues in Apoptosis Assays.
-
Solution: Check the expiration dates of all assay kits and reagents. Run a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate that the assay is working correctly.
-
Issue 3: High background or false positives in control groups for flow cytometry (Annexin V/PI staining).
-
Possible Cause 1: Mechanical Stress During Cell Handling.
-
Solution: Handle cells gently during harvesting and staining procedures. Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positive PI staining.
-
-
Possible Cause 2: Improper Compensation Settings.
-
Solution: Use single-stained controls (Annexin V only and PI only) to set up the correct compensation on the flow cytometer to correct for spectral overlap.
-
-
Possible Cause 3: Spontaneous Apoptosis in Culture.
-
Solution: Ensure optimal cell culture conditions, including media quality and incubator parameters. Do not let cells become over-confluent.
-
Issue 4: Inconsistent or non-specific bands in Western blot for apoptotic markers.
-
Possible Cause 1: Protein Degradation.
-
Solution: Prepare cell lysates quickly and on ice, using protease and phosphatase inhibitors in your lysis buffer. Apoptotic proteins like caspases are prone to degradation.
-
-
Possible Cause 2: Poor Antibody Quality.
-
Solution: Use antibodies that have been validated for Western blotting and your specific target. Titrate the antibody concentration to find the optimal dilution that minimizes non-specific binding.
-
-
Possible Cause 3: Inadequate Blocking.
-
Solution: Ensure the blocking step is sufficient (e.g., 1 hour at room temperature or overnight at 4°C) using an appropriate blocking agent like 5% non-fat milk or BSA in TBST.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and a related compound, Eupalinolide A.
Table 1: Cytotoxicity of this compound in a Human Breast Cancer Cell Line.
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
|---|
| MDA-MB-468 | 72 h | 1.04 | |
Table 2: Apoptosis Induction by this compound in a Human Breast Cancer Cell Line.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
|---|---|---|---|
| MDA-MB-468 | 8 µM EO for 24 h | 65.01 |
| MDA-MB-468 | Pre-treated with Z-VAD-FMK + 8 µM EO for 24 h | 22.44 | |
Table 3: Effect of Eupalinolide A on Apoptosis and Cell Cycle in Non-Small Cell Lung Cancer Lines.
| Cell Line | Parameter | Control | Eupalinolide A Treated | Reference |
|---|---|---|---|---|
| A549 | Total Apoptotic Rate | 1.79% | 47.29% | |
| H1299 | Total Apoptotic Rate | 4.66% | 44.43% | |
| A549 | G2/M Phase Cells | 2.91% | 21.99% |
| H1299 | G2/M Phase Cells | 8.22% | 18.91% | |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-Akt, p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General workflow for this compound apoptosis experiments.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Eupalinolide O and Eupalinolide J
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two natural sesquiterpene lactones, Eupalinolide O and Eupalinolide J. Both compounds, isolated from Eupatorium lindleyanum DC., have demonstrated significant anti-cancer activities. This document synthesizes experimental data from various studies to facilitate an objective comparison of their performance, detailing their effects on cancer cell viability, the signaling pathways they modulate, and the experimental protocols used for their evaluation.
Data Presentation: Cytotoxicity
The cytotoxic effects of this compound and Eupalinolide J have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below. It is important to note that these values were determined in different experiments and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 1.04 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [2] | |
| 48 | 5.85 | [2] | |||
| 72 | 3.57 | [2] | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [2] | |
| 48 | 7.06 | ||||
| 72 | 3.03 | ||||
| Eupalinolide J | PC-3 | Prostate Cancer | 72 | 2.89 ± 0.28 | |
| DU-145 | Prostate Cancer | 72 | 2.39 ± 0.17 | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 3.74 ± 0.58 | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 4.30 ± 0.39 |
Experimental Protocols
The following methodologies are commonly employed in the cited studies to assess the cytotoxic effects of this compound and Eupalinolide J.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or Eupalinolide J for specified time periods (e.g., 24, 48, and 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the MTT to be metabolized.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is utilized to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Preparation: Cells are treated with the Eupalinolide compounds for a designated time. For cell cycle analysis, cells are harvested, washed, and fixed (e.g., with 70% ethanol). For apoptosis analysis, cells are stained with Annexin V and propidium (B1200493) iodide (PI) or 7-AAD.
-
Staining: For cell cycle analysis, fixed cells are stained with a DNA-binding dye like propidium iodide. For apoptosis, Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and PI or 7-AAD stains late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). The Annexin V and PI/7-AAD staining patterns distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways
This compound and Eupalinolide J exert their cytotoxic effects by modulating distinct signaling pathways, leading to apoptosis and cell cycle arrest.
This compound Signaling Pathway
This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway. It also suppresses the Akt pathway in MDA-MB-468 breast cancer cells.
Caption: this compound signaling pathway.
Eupalinolide J Signaling Pathway
Eupalinolide J has been reported to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway. It also promotes STAT3 ubiquitin-dependent degradation, which in turn inhibits cancer cell metastasis.
Caption: Eupalinolide J signaling pathway.
Workflow Diagram
The general experimental workflow for evaluating the cytotoxic effects of these compounds is outlined below.
Caption: General experimental workflow.
References
Eupalinolide O: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines
Eupalinolide O, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has demonstrated significant potential as an anticancer agent.[1][2] This guide provides a comparative overview of its validated anticancer activities in various cancer cell lines, with a focus on experimental data, methodologies, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines, primarily focusing on breast cancer. The half-maximal inhibitory concentration (IC50) values, a key metric of potency, are summarized in the table below. These values have been determined through various in vitro studies.
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | 72 h | 1.04 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 10.34 | [3] |
| 48 h | 5.85 | [3] | ||
| 72 h | 3.57 | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 h | 11.47 | |
| 48 h | 7.06 | |||
| 72 h | 3.03 | |||
| MCF-10A | Normal Breast Epithelial | - | No significant inhibitory effects |
Note: The data presented is a compilation from different studies. Experimental conditions may vary.
The data indicates that this compound exhibits a time- and concentration-dependent cytotoxic effect on breast cancer cells. Notably, it shows significant activity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-453), which are known for their aggressive nature and limited treatment options. Encouragingly, this compound displayed minimal to no significant inhibitory effects on the normal breast epithelial cell line, MCF-10A, suggesting a degree of tumor selectivity.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Studies have shown that this compound treatment leads to a significant increase in the percentage of apoptotic cells in a dose-dependent manner. Key events in this process include:
-
Loss of Mitochondrial Membrane Potential (MMP): A hallmark of apoptosis, the disruption of MMP is observed in cancer cells following treatment with this compound.
-
Caspase Activation: The induction of apoptosis by this compound is mediated through a caspase-dependent pathway. This is evidenced by the activation of caspase-3 and caspase-9. The use of a pan-caspase inhibitor, Z-VAD-FMK, has been shown to significantly prevent this compound-induced apoptosis.
-
Modulation of Apoptosis-Related Proteins: Treatment with this compound upregulates the expression of pro-apoptotic proteins like PARP.
Cell Cycle Arrest: this compound has been found to induce cell cycle arrest at the G2/M phase in breast cancer cells. This is accompanied by a significant decrease in the expression of key cell cycle-related proteins, cyclin B1 and cdc2.
Signaling Pathways Modulated by this compound
The anticancer activity of this compound is linked to its ability to modulate specific signaling pathways within cancer cells.
Akt/p38 MAPK Pathway: In triple-negative breast cancer cells, this compound has been shown to suppress the Akt signaling pathway while activating the p38 MAPK pathway. The Akt pathway is crucial for cell survival and proliferation, and its inhibition contributes to the apoptotic effect. Conversely, the activation of the p38 MAPK pathway is often associated with cellular stress and apoptosis.
Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an elevation of reactive oxygen species (ROS) content in TNBC cells. This increase in ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis.
The interplay between ROS generation and the modulation of the Akt/p38 MAPK signaling pathway appears to be a key mechanism driving this compound-induced apoptosis in TNBC.
Caption: Signaling pathway of this compound in TNBC cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer activity.
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells, and IC50 values are determined.
-
2. Apoptosis Analysis (Annexin V-FITC/7-AAD Staining)
-
Purpose: To quantify the percentage of apoptotic cells.
-
Procedure:
-
Cells are treated with this compound for a specified duration.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
The cells are then resuspended in binding buffer and stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol.
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a vital dye that is excluded from live cells but stains late apoptotic and necrotic cells.
-
The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis
-
Purpose: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Cells are treated with this compound for a designated time.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight.
-
After fixation, the cells are washed and resuspended in a solution containing RNase A and propidium (B1200493) iodide (PI).
-
PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
4. Western Blot Analysis
-
Purpose: To detect the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
-
Procedure:
-
Following treatment with this compound, cells are lysed to extract total proteins.
-
The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., caspases, cyclins, Akt, p38).
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
Caption: Workflow for in vitro anticancer activity assessment.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide O on the Oncologic Stage: A Comparative Analysis with Fellow Sesquiterpene Lactones
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, natural compounds continue to be a vital source of inspiration and innovation. Among these, sesquiterpene lactones have emerged as a promising class of molecules with potent anti-cancer properties. This guide provides a detailed comparison of eupalinolide O with other notable sesquiterpene lactones—parthenolide, artemisinin, and costunolide—offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Comparative Cytotoxicity: A Quantitative Look at Anti-Cancer Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound and its counterparts across various cancer cell lines, providing a quantitative basis for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) |
| This compound | MDA-MB-468 (Breast) | 1.04 | 72 |
| MDA-MB-231 (Breast) | 10.34, 5.85, 3.57 | 24, 48, 72[1] | |
| MDA-MB-453 (Breast) | 11.47, 7.06, 3.03 | 24, 48, 72[1] | |
| Parthenolide | GLC-82 (NSCLC) | 6.07 ± 0.45 | Not Specified[2] |
| A549 (NSCLC) | 15.38 ± 1.13 | Not Specified[2] | |
| PC-9 (NSCLC) | 15.36 ± 4.35 | Not Specified[2] | |
| H1650 (NSCLC) | 9.88 ± 0.09 | Not Specified | |
| H1299 (NSCLC) | 12.37 ± 1.21 | Not Specified | |
| SiHa (Cervical) | 8.42 ± 0.76 | Not Specified | |
| MCF-7 (Breast) | 9.54 ± 0.82 | Not Specified | |
| CNE1 (Nasopharyngeal) | 20.05, 7.46 | 24, 48 | |
| CNE2 (Nasopharyngeal) | 32.66, 10.47 | 24, 48 | |
| Artemisinin | A549 (Lung) | ~130 (28.8 µg/mL) | Not Specified |
| H1299 (Lung) | ~122 (27.2 µg/mL) | Not Specified | |
| Artesunate (Artemisinin derivative) | HCT116 (Colon) | ~0.2 (with ALA) | 24 |
| HCT116 (Colon) | ~2 | 24 | |
| Costunolide | SK-BR-3 (Breast) | 12.76 | Not Specified |
| T47D (Breast) | 15.34 | Not Specified | |
| MCF-7 (Breast) | 30.16 | Not Specified | |
| MDA-MB-231 (Breast) | 27.90 | Not Specified | |
| H1299 (Lung) | 23.93 | 24 | |
| HCT116 (Colon) | 39.92 | Not Specified | |
| MDA-MB-231-Luc (Breast) | 100.57 | Not Specified |
Note: The conversion of µg/mL to µM for Artemisinin is based on its molecular weight (282.33 g/mol ). ALA refers to aminolevulinic acid, a sensitizer (B1316253) used in some experiments.
Mechanisms of Action: Unraveling the Pathways to Cancer Cell Death
The anti-cancer activity of these sesquiterpene lactones is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
| Compound | Primary Mechanisms | Key Signaling Pathways Affected |
| This compound | Apoptosis, Cell Cycle Arrest (G2/M) | Akt/p38 MAPK, ROS Generation |
| Parthenolide | Apoptosis, Inhibition of Proliferation and Invasion | B-Raf/MAPK/Erk, NF-κB, STAT3 |
| Artemisinin & Derivatives | Apoptosis, Cell Cycle Arrest (G0/G1, G2/M), Ferroptosis, Autophagy | ROS Generation, Bax/Bcl2 |
| Costunolide | Apoptosis, Cell Cycle Arrest (G2/M, S), Inhibition of Angiogenesis and Metastasis | c-Myc, p53, NF-κB, ROS Generation |
Signaling Pathway Visualizations
To elucidate the complex molecular interactions, the following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by each sesquiterpene lactone.
Caption: this compound induces apoptosis via ROS-mediated modulation of Akt and p38 MAPK pathways.
Caption: Parthenolide exerts anti-cancer effects by inhibiting NF-κB, STAT3, and B-Raf/MAPK pathways.
Caption: Artemisinin induces cell death through iron-dependent ROS production, leading to apoptosis and ferroptosis.
Caption: Costunolide induces apoptosis and cell cycle arrest via ROS, p53, c-Myc, and NF-κB pathways.
Experimental Protocols: A Guide to Methodologies
The following are generalized protocols for key experiments cited in the referenced studies. For specific details, including concentrations, incubation times, and reagents, it is imperative to consult the original research articles.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the sesquiterpene lactone for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This method is employed to detect and quantify apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the compound for a specified time. Both adherent and floating cells are collected.
-
Staining: The harvested cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compounds on protein expression levels.
-
Protein Extraction: Following treatment with the sesquiterpene lactone, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, signaling pathway components). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-cancer potential, comparable to other well-studied sesquiterpene lactones. Its ability to induce apoptosis and cell cycle arrest through the modulation of the Akt/p38 MAPK and ROS pathways positions it as a strong candidate for further preclinical and clinical investigation. This comparative guide highlights the diverse yet convergent mechanisms through which these natural compounds combat cancer, underscoring the importance of continued research into their therapeutic applications.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Eupalinolide O Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide O, a sesquiterpene lactone primarily isolated from Eupatorium lindleyanum, has emerged as a compound of interest in oncology research. Its cytotoxic and pro-apoptotic effects on various cancer cell lines have prompted further investigation into its mechanism of action and the therapeutic potential of its derivatives. This guide provides a comparative analysis of this compound and its related compounds, focusing on their structure-activity relationships (SAR), supported by experimental data.
Comparative Cytotoxicity of Eupalinolide Derivatives
The cytotoxic effects of this compound and its analogs, such as Eupalinolide A and B, have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these assessments. While direct comparative studies under identical conditions are limited, available data from various studies offer insights into their relative potencies.
A study assessing the cytotoxicity of eupalinolides A, B, and O on the pancreatic cancer cell line MiaPaCa-2 found that Eupalinolide B had the most pronounced effect in reducing cell viability.[1] The α,β-unsaturated carbonyl groups present in the structure of eupalinolides are considered crucial for their biological activity.[2] For sesquiterpene lactones in general, the presence of an α-methylene-γ-lactone moiety is a key structural element for cytotoxic and antitumor activities, as this group can react with nucleophiles like the sulfhydryl groups of cysteine residues in proteins through a Michael-type addition.[3]
Further studies on various sesquiterpene lactones have indicated that other structural features, such as the presence of additional α,β-unsaturated carbonyl groups and the overall stereochemistry of the molecule, also significantly influence their cytotoxic potency.[3]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Eupalinolide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-468 (Breast) | Not explicitly stated, but showed significant activity | |
| MDA-MB-231 (Breast) | Not explicitly stated, but showed activity | ||
| MDA-MB-453 (Breast) | Not explicitly stated, but showed activity | ||
| Eupalinolide A | MiaPaCa-2 (Pancreatic) | Less potent than Eupalinolide B | |
| Eupalinolide B | MiaPaCa-2 (Pancreatic) | Most potent among A, B, and O | |
| PANC-1 (Pancreatic) | Significant inhibitory effects | ||
| PL-45 (Pancreatic) | Significant inhibitory effects |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: The Role of ROS and the Akt/p38 MAPK Signaling Pathway
This compound has been shown to induce apoptosis in human triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and regulating the Akt/p38 MAPK signaling pathway.
An overview of the proposed signaling pathway is as follows:
Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK pathways.
This signaling cascade highlights a key mechanism by which this compound exerts its anticancer effects. The increase in intracellular ROS levels leads to the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway, ultimately culminating in programmed cell death.
Experimental Protocols
To ensure the reproducibility and validation of the findings related to the biological activities of this compound derivatives, detailed experimental protocols are crucial.
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay:
Caption: Workflow of the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control.
Detection of Intracellular ROS using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable fluorescent probe used to detect intracellular ROS.
Workflow for ROS Detection:
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Detailed Steps:
-
Cell Treatment: Cells are treated with this compound derivatives for the desired time.
-
Probe Loading: The cells are washed and then incubated with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 20-30 minutes at 37°C in the dark. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH within the cell.
-
Oxidation to Fluorescent DCF: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Washing: Cells are washed with PBS to remove the excess probe.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Conclusion
The anticancer activity of this compound and its derivatives is closely linked to their chemical structure, particularly the presence of reactive α,β-unsaturated carbonyl moieties. The induction of apoptosis through ROS generation and modulation of the Akt/p38 MAPK signaling pathway represents a key mechanism of action for this compound. Further synthesis and evaluation of novel derivatives, guided by the structure-activity relationships discussed, will be crucial for the development of more potent and selective anticancer agents based on the eupalinolide scaffold. The experimental protocols provided herein offer a standardized approach for the continued investigation and comparison of these promising natural product derivatives.
References
A Comparative Analysis of Eupalinolide O and Paclitaxel on Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of Eupalinolide O, a novel sesquiterpene lactone, and Paclitaxel, a widely used chemotherapeutic agent, on breast cancer cells. The following sections detail their mechanisms of action, cytotoxic effects, and impact on cell cycle and apoptosis, supported by experimental data from peer-reviewed studies.
Comparative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound and Paclitaxel against various breast cancer cell lines.
Table 1: Comparative Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Breast Cancer Cell Line | IC50 Value | Duration of Treatment |
| This compound | MDA-MB-468 | 1.04 µM | 72 hours[1] |
| MDA-MB-231 | 10.34 µM | 24 hours[2] | |
| 5.85 µM | 48 hours[2] | ||
| 3.57 µM | 72 hours[2] | ||
| MDA-MB-453 | 11.47 µM | 24 hours[2] | |
| 7.06 µM | 48 hours | ||
| 3.03 µM | 72 hours | ||
| Paclitaxel | MCF-7 | 3.5 µM | Not Specified |
| MDA-MB-231 | 0.3 µM | Not Specified | |
| 5 nM | 5 days | ||
| SKBR3 | 4 µM | Not Specified | |
| BT-474 | 19 nM | Not Specified | |
| Paclitaxel-resistant MDA-MB-231 | 62 nM | 5 days |
Table 2: Mechanistic Comparison
This table outlines the core mechanisms through which this compound and Paclitaxel exert their anti-cancer effects on breast cancer cells.
| Feature | This compound | Paclitaxel |
| Primary Target | Sesquiterpene lactone with broad cellular effects | Binds to β-tubulin subunit of microtubules |
| Mechanism of Action | Induces apoptosis via caspase activation and mitochondrial membrane potential loss. Suppresses the Akt signaling pathway. Modulates ROS generation and the Akt/p38 MAPK pathway in triple-negative breast cancer. | Promotes microtubule assembly and stabilization, preventing depolymerization. This leads to mitotic arrest. |
| Cell Cycle Arrest | G2/M phase | G2/M phase |
| Induction of Apoptosis | Yes, through caspase-dependent pathways and mitochondrial dysfunction. | Yes, though the exact mechanism can be cell-type and concentration-dependent. Can be influenced by external calcium conditions. |
| Signaling Pathway Involvement | Akt signaling pathway, Akt/p38 MAPK pathway | PI3K/AKT signaling pathway |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and Paclitaxel, as well as a typical experimental workflow for their comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and Paclitaxel for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, Paclitaxel, or vehicle control for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p38, p-p38, Cyclin B1, cdc2, caspases, Bcl-2 family proteins) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and Paclitaxel demonstrate significant anti-cancer activity against breast cancer cells, primarily through the induction of G2/M phase cell cycle arrest and apoptosis. While Paclitaxel's mechanism is well-established and targets microtubule stability, this compound appears to exert its effects through multiple signaling pathways, including the Akt and p38 MAPK pathways, and by modulating cellular redox status. The provided IC50 values suggest that the potency of each compound can vary significantly depending on the breast cancer cell line and the duration of treatment. Further head-to-head comparative studies on a wider range of breast cancer subtypes are warranted to fully elucidate their relative therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses.
References
Eupalinolide O and Its Role in ROS-Mediated Apoptosis: A Comparative Analysis
A detailed examination of Eupalinolide O's pro-apoptotic effects, focusing on the pivotal role of reactive oxygen species (ROS), in comparison to other related compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental evidence and methodologies.
This compound, a novel sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising anti-cancer agent.[1][2] Extensive research has demonstrated its ability to induce apoptosis in various cancer cell lines, with a particular focus on triple-negative breast cancer (TNBC), a subtype known for its limited therapeutic options.[1][3] A central mechanism underlying the apoptotic activity of this compound is the generation of intracellular reactive oxygen species (ROS), which triggers a cascade of signaling events culminating in programmed cell death.[1]
The Pro-Apoptotic Mechanism of this compound
This compound treatment has been shown to inhibit the viability and proliferation of TNBC cells while having a minimal effect on normal epithelial cells. The induction of apoptosis by this compound is characterized by several key cellular events, including the loss of mitochondrial membrane potential (MMP), activation of caspase-3, and a significant increase in intracellular ROS levels. This ROS generation appears to be a critical upstream event, as it modulates downstream signaling pathways, specifically the Akt/p38 MAPK pathway, to promote apoptosis. In vivo studies using xenograft tumor models have further substantiated these findings, showing that this compound suppresses tumor growth, reduces Ki67 expression (a proliferation marker), and increases ROS generation and caspase-3 expression.
Comparative Efficacy of Eupalinolides in Inducing Apoptosis and ROS Production
Several other eupalinolides, including Eupalinolide A, B, and J, have also been investigated for their anti-cancer properties. While they share the ability to induce cell death, their specific mechanisms and the role of ROS can vary.
| Compound | Cancer Cell Line(s) | Key Apoptotic Events | Role of ROS | Signaling Pathway(s) |
| This compound | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-453), MDA-MB-468 | Loss of MMP, Caspase-3 activation, Cell cycle arrest at G2/M | Elevated ROS content | Akt/p38 MAPK |
| Eupalinolide A | Non-Small Cell Lung Cancer (A549, H1299), Hepatocellular Carcinoma | Cell cycle arrest at G2/M, Autophagy | Increased ROS production | AMPK/mTOR/SCD1, ROS/ERK |
| Eupalinolide B | Pancreatic Cancer, Hepatic Carcinoma | Apoptosis, Ferroptosis | Elevated ROS levels | ROS-ER-JNK |
| Eupalinolide J | Prostate Cancer (PC-3, DU-145), Triple-Negative Breast Cancer | Disruption of MMP, DNA damage, Cell cycle arrest at G0/G1 | Not explicitly detailed as a primary initiator | STAT3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to investigate the role of ROS in this compound-mediated apoptosis.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays are performed. Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). The absorbance is then measured to determine the half-maximal inhibitory concentration (IC50).
-
Clonogenic Assay: This assay evaluates the long-term proliferative capacity of cells. Cells are treated with this compound, and the formation of colonies is monitored over a period of time.
Apoptosis Detection
-
Flow Cytometry: Apoptosis is quantified using flow cytometry after staining cells with Annexin V-FITC and 7-AAD or propidium (B1200493) iodide. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using specific assay kits according to the manufacturer's instructions.
Measurement of Reactive Oxygen Species (ROS)
-
Flow Cytometry with DCFH-DA: Intracellular ROS levels are assessed using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment with this compound, cells are incubated with DCFH-DA, and the fluorescence intensity is measured by flow cytometry.
-
ELISA: In vivo ROS levels in tumor tissues can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Western Blot Analysis
-
Protein Expression Analysis: Western blotting is employed to determine the expression levels of proteins involved in apoptosis and signaling pathways (e.g., Bax, Bcl-2, Akt, p-Akt, p38, p-p38).
Signaling Pathways and Experimental Workflows
The interplay between this compound, ROS, and downstream signaling pathways is critical to its apoptotic function.
Caption: this compound induces ROS, which in turn inhibits the pro-survival Akt pathway and activates the pro-apoptotic p38 MAPK pathway, leading to apoptosis.
Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound, encompassing both in vitro and in vivo methodologies.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibition of the STAT3 Signaling Pathway by Eupalinolides: A Comparative Guide
For researchers and drug development professionals, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway represents a critical target in oncology. Its constitutive activation is a hallmark of many cancers, including triple-negative breast cancer (TNBC), driving tumor cell proliferation, survival, and metastasis. Eupalinolides, a class of sesquiterpene lactones, have emerged as potential inhibitors of this pathway. This guide provides a comparative analysis of eupalinolide J against other known STAT3 inhibitors, supported by experimental data and detailed protocols to aid in the validation of new therapeutic agents.
Mechanism of Action: Eupalinolide J vs. Alternatives
Eupalinolide J has been reported to suppress the STAT3 signaling pathway by promoting the degradation of the STAT3 protein. One study indicated that Eupalinolide J promotes STAT3 ubiquitin-dependent degradation, thereby reducing the overall levels of both total and phosphorylated STAT3 in cancer cells. This leads to the downregulation of STAT3 target genes, such as those involved in metastasis like MMP-2 and MMP-9.
In contrast, other well-known STAT3 inhibitors function through different mechanisms:
-
Stattic: This small molecule directly targets the SH2 domain of STAT3. The SH2 domain is crucial for the dimerization of STAT3 monomers upon their phosphorylation. By binding to this domain, Stattic prevents the formation of active STAT3 dimers, thereby inhibiting their nuclear translocation and transcriptional activity.[1][2]
-
Cryptotanshinone: Isolated from Salvia miltiorrhiza, this compound also inhibits STAT3 phosphorylation, particularly at the Tyr705 residue. While its exact mechanism is still under investigation, it is believed to interfere with the upstream kinases that phosphorylate STAT3.
-
Niclosamide: An FDA-approved antihelminthic drug, Niclosamide has been repurposed as a STAT3 inhibitor. It appears to act indirectly by affecting upstream signaling pathways that lead to STAT3 activation.
Quantitative Comparison of Inhibitor Potency
A direct quantitative comparison of the efficacy of these inhibitors is challenging due to variations in experimental conditions, including cell lines, treatment durations, and assay types. The seminal paper reporting the IC50 values for eupalinolide J in TNBC cell lines has been retracted, necessitating caution when considering its potency. However, the available data for alternative inhibitors in relevant TNBC cell lines, MDA-MB-231 and MDA-MB-468, are presented below.
It is critical to note that the primary source for the IC50 values of Eupalinolide J in MDA-MB-231 and MDA-MB-468 cells (Lou et al., 2019) has been retracted.[3] Therefore, these values should be treated with extreme caution and are presented here for informational purposes only, highlighting the need for new, validated studies.
| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference |
| Eupalinolide J (Retracted Data) | MDA-MB-231 | 3.74 ± 0.58 | MTT Assay (72h) | [4][5] |
| MDA-MB-468 | 4.30 ± 0.39 | MTT Assay (72h) | ||
| Stattic | MDA-MB-231 | 1.81 - 2.64 | MTT Assay (48h) | |
| Niclosamide | MDA-MB-231 | 4.23 | Cytotoxicity Assay | |
| MDA-MB-468 | 0.877 | MTT Assay (48h) | ||
| Cryptotanshinone Derivative (KYZ3) | MDA-MB-231 | 0.68 | MTT Assay | |
| MDA-MB-468 | 0.86 | MTT Assay |
Experimental Protocols
To facilitate the validation of STAT3 inhibition by eupalinolides or other novel compounds, detailed protocols for key experiments are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is designed to quantify the levels of activated STAT3 by detecting its phosphorylation at Tyr705.
1. Cell Lysis:
- Culture cells to 70-80% confluency and treat with the inhibitor for the desired time and concentration.
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli buffer.
- Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the inhibitor. Include a vehicle-only control.
2. MTT Incubation:
- After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
3. Formazan (B1609692) Solubilization:
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
4. Absorbance Measurement:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
STAT3 Transcriptional Activity Assay
This assay measures the ability of STAT3 to bind to its DNA consensus sequence, providing a direct measure of its transcriptional activity.
1. Nuclear Extract Preparation:
- Treat cells with the inhibitor and a STAT3 activator (e.g., IL-6) if necessary.
- Isolate nuclear extracts from the cells using a commercial kit or a standard protocol.
- Determine the protein concentration of the nuclear extracts.
2. DNA Binding Assay:
- Use a 96-well plate pre-coated with a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site.
- Add equal amounts of nuclear extract to each well and incubate to allow for STAT3-DNA binding.
3. Detection:
- Add a primary antibody specific to the DNA-bound form of STAT3.
- Add an HRP-conjugated secondary antibody.
- Add a colorimetric substrate and measure the absorbance. The intensity of the color is proportional to the amount of activated STAT3.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
Caption: The STAT3 signaling pathway and points of inhibition.
Caption: Experimental workflow for validating a STAT3 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stattic | Cell Signaling Technology [cellsignal.com]
- 3. Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide O: A Comparative Analysis of its In Vitro and In Vivo Efficacy in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of Eupalinolide O, a natural sesquiterpene lactone, with established chemotherapeutic agents. The following sections present a detailed analysis of its performance in both laboratory settings (in vitro) and living organisms (in vivo), supported by experimental data.
In Vitro Efficacy: Potent Cytotoxicity Against Triple-Negative Breast Cancer
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, with a particular potency observed in triple-negative breast cancer (TNBC) models.
Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights the effectiveness of this compound in inhibiting the proliferation of cancer cells.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Citation |
| This compound | MDA-MB-231 (TNBC) | 24 | 10.34 | [1] |
| 48 | 5.85 | [1] | ||
| 72 | 3.57 | [1] | ||
| This compound | MDA-MB-453 (TNBC) | 24 | 11.47 | [1] |
| 48 | 7.06 | [1] | ||
| 72 | 3.03 | |||
| This compound | MDA-MB-468 (TNBC) | 72 | 1.04 | |
| Paclitaxel | MDA-MB-231 (TNBC) | 72 | ~0.0024 - 0.3 |
Note: IC50 values for Paclitaxel can vary significantly based on the specific experimental conditions and the development of drug resistance in cell lines.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation. In MDA-MB-468 breast cancer cells, treatment with this compound resulted in a significant increase in the percentage of cells in the G2/M phase of the cell cycle.
| Treatment | Concentration (µM) | Cell Line | % of Cells in G2/M Phase | Citation |
| Control | 0 | MDA-MB-468 | 12.67% | |
| This compound | 2 | MDA-MB-468 | Not Specified | |
| 4 | MDA-MB-468 | Not Specified | ||
| 8 | MDA-MB-468 | 31.60% |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In vivo studies using animal models provide critical insights into the therapeutic potential of a compound in a whole-organism setting. This compound has demonstrated the ability to suppress tumor growth in xenograft models of triple-negative breast cancer.
Comparative Tumor Growth Inhibition
| Compound | Dose | Cell Line Xenograft | Tumor Growth Inhibition | Citation |
| This compound | High Dose | MDA-MB-231 & MDA-MB-453 | Significant reduction in tumor fluorescent intensity, volume, and weight. | |
| Doxorubicin | Not Specified | Triple-Negative Breast Cancer | 2% to 52% | |
| Olaparib | 50 mg/kg daily | BT-549 (TNBC) | Significant decrease in tumor growth and weight compared to control. | |
| Olaparib | Not Specified | TRIM21WT TNBC | 67% anti-tumor rate |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation. A primary mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn affects the Akt/p38 MAPK pathway, ultimately leading to apoptosis (programmed cell death).
This compound induces apoptosis via ROS and Akt/p38 MAPK pathways.
General Experimental Workflow for Efficacy Evaluation
The evaluation of this compound's efficacy, both in vitro and in vivo, follows a structured experimental workflow.
Workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound or a control substance for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cancer cells are treated with this compound or a control for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Fixation: Cells are harvested and fixed, typically in cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Analysis: The DNA content of the cells is measured using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment groups and administered this compound (e.g., via intraperitoneal injection) or a vehicle control over a specified period.
-
Monitoring: Tumor volume is measured regularly (e.g., every few days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumors can then be used for further analysis, such as immunohistochemistry or western blotting.
References
Comparative Transcriptomic Analysis of Eupalinolide A and Paclitaxel in Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative transcriptomic analysis of cells treated with the sesquiterpene lactone Eupalinolide A and the widely used chemotherapy agent Paclitaxel (B517696). Due to the limited availability of public transcriptomic data for Eupalinolide O, this guide utilizes data from a comprehensive study on the closely related compound, Eupalinolide A, as a proxy. Eupalinolide A has demonstrated significant anti-cancer activity, including the induction of ferroptosis and apoptosis in non-small cell lung cancer (NSCLC) by targeting the AMPK/mTOR/SCD1 signaling pathway.[1][2][3] Paclitaxel, a mitotic inhibitor, is a cornerstone of treatment for various cancers, including triple-negative breast cancer (TNBC). Understanding the differential gene expression profiles induced by these compounds can provide valuable insights into their mechanisms of action and potential therapeutic applications.
Data Presentation: Comparative Transcriptomic Effects
The following table summarizes the quantitative transcriptomic data from studies on Eupalinolide A and Paclitaxel, highlighting the differential gene expression in treated cancer cell lines.
| Compound | Cell Line(s) | Treatment Concentration | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Reference |
| Eupalinolide A | A549 (NSCLC) | 20 µM | 404 | 394 | AMPK/mTOR/SCD1 signaling, Ferroptosis, Apoptosis | [1][2] |
| H1299 (NSCLC) | 20 µM | 3,613 | 3,996 | AMPK/mTOR/SCD1 signaling, Ferroptosis, Apoptosis | ||
| Paclitaxel | MDA-MB-231 (TNBC) | Not specified in abstract | 153 (Differentially Expressed Genes) | Not specified in abstract | Microtubule spindle formation, Chromosome segregation, Mitosis/Cell cycle, TGF-β signaling |
Experimental Protocols
Eupalinolide A Transcriptome Sequencing
The following protocol is based on the methodology used in the study of Eupalinolide A on NSCLC cells.
-
Cell Culture and Treatment: A549 and H1299 cells were cultured under standard conditions. Cells were treated with either DMSO (control) or 20 µM Eupalinolide A.
-
RNA Extraction: After the treatment period, cells were harvested, and total RNA was extracted using an RNA extraction reagent.
-
Library Preparation and Sequencing: The extracted RNA was sent for transcriptome sequencing analysis using the Illumina sequencing platform.
-
Data Analysis: Raw sequencing data underwent rigorous filtering. The filtered sequences were then mapped to the human reference genome. Gene expression levels were quantified, followed by differential expression analysis.
Paclitaxel Transcriptomic Analysis (General Workflow)
The following represents a general workflow for analyzing the transcriptomic effects of paclitaxel on breast cancer cells, as inferred from available studies.
-
Cell Culture and Treatment: MDA-MB-231 triple-negative breast cancer cells were cultured. Cells were treated with paclitaxel at a specified concentration and duration.
-
RNA Isolation: Total RNA was isolated from both control and paclitaxel-treated cells.
-
RNA Sequencing: Single-molecule long-read RNA sequencing (Iso-seq) and/or short-read RNA sequencing (RNA-seq) was performed to analyze the transcriptome.
-
Bioinformatic Analysis: The sequencing data was analyzed to identify differentially expressed genes and altered signaling pathways between the treated and untreated cells. This often involves mapping reads to a reference genome and performing statistical analysis to determine significant changes in gene expression.
Visualization of Signaling Pathways and Workflows
Eupalinolide A Signaling Pathway
Caption: Signaling pathway of Eupalinolide A in NSCLC cells.
General Experimental Workflow for Comparative Transcriptomics
Caption: A generalized workflow for a comparative transcriptomics study.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Eupalinolide O: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Eupalinolide O, a sesquiterpene lactone with potent anticancer properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on its chemical characteristics and general guidelines for hazardous waste management is essential. This guide provides a procedural framework to manage the disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Chemical and Safety Data Summary
Understanding the properties of this compound is the first step toward safe handling and disposal. Below is a summary of its key characteristics.
| Property | Value | Reference |
| Chemical Formula | C22H26O8 | [1] |
| Molecular Weight | 418.44 g/mol | |
| Appearance | Powder | |
| Storage | 2 years at -20°C (Powder); 6 months at -80°C in DMSO | |
| Biological Activity | Anticancer, induces apoptosis |
Note: A full Safety Data Sheet (SDS) for this compound was not available. Information for the related compound Eupalinolide H indicates potential hazards such as acute oral toxicity and acute and chronic aquatic toxicity, suggesting a cautious approach to the disposal of this compound.
Procedural Guidance for this compound Disposal
The following step-by-step procedure is based on standard practices for the disposal of hazardous chemical waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE to minimize exposure. This includes:
-
Gloves: Wear double chemotherapy-grade gloves.
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A lab coat or other protective garment should be worn.
-
Respiratory Protection: If handling the powder outside of a contained environment, a respirator may be necessary.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure correct disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be compatible with the chemical and any solvents used.
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard")
-
-
Types of Waste:
-
Solid Waste: This includes unused or expired this compound powder, contaminated gloves, absorbent pads, and other disposable items. These should be collected in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any syringes or needles used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 3: Storage of Waste
Pending disposal, this compound waste must be stored safely.
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Containment: Ensure secondary containment is in place to capture any potential leaks.
-
Ventilation: The storage area should be well-ventilated.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Follow your institution's protocol for chemical waste pickup. Contact your EHS department to schedule a collection of the full waste container.
-
Do Not Dispose Down the Drain: this compound and its solutions should never be disposed of down the sanitary sewer system. The potential for aquatic toxicity makes this route of disposal environmentally hazardous.
-
Incineration: The recommended method of disposal for many cytotoxic and antineoplastic agents is incineration at an approved hazardous waste facility. Your EHS office will coordinate this with their contracted disposal service.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principles of chemical waste management are derived from established safety protocols. The procedures outlined above are based on guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) regarding the handling of hazardous chemicals in a laboratory setting.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Eupalinolide O
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like Eupalinolide O is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe laboratory use of this sesquiterpene lactone.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols of the compound. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Check for any signs of degradation or breakthrough. |
| Body Protection | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of powders or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize exposure and ensure the integrity of the compound.
Diagram: this compound Handling Workflow
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C for up to 1 month is suitable, and the compound should be protected from light.[1]
-
-
Preparation :
-
Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Reconstitution :
-
Handle the solid compound carefully to avoid generating dust.
-
Weigh the required amount in the fume hood.
-
For reconstitution, follow the specific protocol for your experiment. Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve this compound for in vitro studies.[2]
-
-
Experimental Use :
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Avoid direct contact and inhalation.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in the designated hazardous waste container immediately after use. |
| Liquid Waste | Collect in a clearly labeled, sealed hazardous waste container. |
Important Considerations :
-
Spill Response : In case of a spill, evacuate the area and prevent others from entering. If you are trained and it is safe to do so, use an appropriate absorbent material to contain the spill. Place all contaminated materials in a sealed container for hazardous waste disposal.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation : Move to fresh air.
-
Ingestion : Seek immediate medical attention.
-
In all cases of exposure, seek medical advice.
-
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding : Plate cells (e.g., human triple-negative breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]
-
Compound Treatment : Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) and incubate for the desired time period (e.g., 48 hours).[2][3]
-
MTT Addition : Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways.
Diagram: this compound-Induced Apoptosis Pathway
Caption: this compound induces apoptosis via ROS and MAPK.
This information is intended to provide guidance for trained laboratory personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
